WAY-325485
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-amino-4-(furan-2-yl)-5-methyl-6-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c1-11-15(14-8-5-9-21-14)13(10-18)17(19)20-16(11)12-6-3-2-4-7-12/h2-9H,1H3,(H2,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWARMPAKBZUOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C2=CC=CC=C2)N)C#N)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
WAY-325485: An Uncharted Territory in Sirtuin Activation
Despite interest in the discovery of novel sirtuin activators for research and therapeutic purposes, a comprehensive review of publicly available scientific literature reveals a significant lack of data on the compound WAY-325485 as a sirtuin activator. At present, information regarding its biological activity, mechanism of action, and effects on sirtuin-mediated signaling pathways is not available in published research.
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in a wide array of cellular processes, including metabolism, DNA repair, inflammation, and aging. The therapeutic potential of modulating sirtuin activity has led to extensive research and the development of various small-molecule activators. However, this compound does not appear to be among the compounds that have been characterized and documented in the scientific domain for this purpose.
Our exhaustive search of scholarly databases, patent literature, and clinical trial registries has yielded no experimental data, quantitative analyses, or detailed protocols related to this compound's function as a sirtuin activator. Consequently, the creation of an in-depth technical guide, as requested, is not feasible due to the absence of the following critical information:
-
Quantitative Data: No public data exists on the potency (EC50), efficacy, or selectivity of this compound for any of the seven mammalian sirtuins (SIRT1-SIRT7).
-
Experimental Protocols: There are no published methodologies detailing in vitro or in vivo experiments conducted with this compound to assess its impact on sirtuin activity.
-
Signaling Pathways: The molecular pathways through which this compound might exert its effects, and its downstream targets, remain unknown.
Without this foundational scientific evidence, any attempt to generate data tables, experimental workflows, or signaling pathway diagrams would be purely speculative and would not meet the standards of a technical guide for researchers and drug development professionals.
It is possible that research on this compound as a sirtuin activator is in very early, unpublished stages or has been discontinued. Researchers interested in this compound are encouraged to monitor scientific literature for any future publications that may shed light on its biological activities.
Unraveling the Enigma: The Biological Target of WAY-325485 Remains Undisclosed
Despite extensive investigation into chemical and pharmacological databases, the specific biological target of the compound WAY-325485 remains elusive. Publicly available scientific literature and patent documents do not contain information regarding its mechanism of action, binding affinity, or the signaling pathways it may modulate.
This compound, with the chemical formula C₁₇H₁₃N₃O and CAS number 177937-81-4, is commercially available as a research chemical. However, vendor information uniformly describes it as an "active molecule" without providing any specific biological activity data.
The "WAY-" designation in its name suggests a potential origin from the research programs of Wyeth Pharmaceuticals (now part of Pfizer), which was responsible for the development of a well-characterized series of compounds, most notably WAY-100635. This connection has led to speculation that this compound may be a structural analog, precursor, or metabolite related to the development of 5-HT₁A receptor antagonists and dopamine (B1211576) D₄ receptor agonists, the known targets of WAY-100635. However, without direct experimental evidence, this remains a hypothesis.
Numerous search strategies, including inquiries into pharmacological databases, patent archives, and academic journals, have failed to yield any publications that specifically detail the biological characterization of this compound. It is plausible that this compound was synthesized as part of a larger chemical library during a drug discovery campaign but was not selected for further in-depth pharmacological profiling, or that any such data remains proprietary and has not been publicly disclosed.
At present, any research endeavor involving this compound would necessitate a comprehensive de novo screening and target identification program. Standard methodologies would include, but not be limited to:
-
Affinity-based screening: Utilizing techniques such as affinity chromatography or chemical proteomics to identify binding partners from cell lysates or tissue extracts.
-
Cell-based phenotypic screening: Assessing the effect of the compound on various cellular processes to infer potential pathways and targets.
-
Computational modeling: Employing in silico methods to predict potential targets based on the chemical structure of this compound and comparing it to known pharmacophores.
Until such studies are conducted and the results are made public, the biological target and pharmacological profile of this compound will remain an open question in the scientific community. Professionals in the field are advised to exercise caution and not to infer any specific biological activity based on its nomenclature or presumed association with other "WAY-" series compounds.
Unraveling the Ambiguity of WAY-325485: A Case of Conflicting Chemical Identities
A comprehensive investigation into the chemical identity of WAY-325485 has revealed significant and unresolved discrepancies across publicly available chemical data sources. This ambiguity makes it impossible to provide a definitive technical guide on its properties and associated experimental protocols, as the foundational information—the molecule's very structure—remains contested.
Initial searches for this compound, identified by the CAS number 177937-81-4, presented two vastly different chemical structures and IUPAC names. One designated it as [3-(4-chlorophenyl)-2-[[6-[[(2,4-difluorophenyl)methyl]sulfanyl]pyridazin-3-yl]methyl]imidazo[1,2-a]pyrimidin-8-yl]azetidine-3-carboxamide, a complex heterocyclic molecule. The other, incongruously linked to the same CAS number, was identified as 2-amino-3-cyano-4-(2-furyl)-5-methyl-6-phenylpyridine, a significantly simpler compound.
Further attempts to resolve this conflict through verification against major chemical databases such as PubChem and ChemSpider proved fruitless. A definitive, validated entry for CAS number 177937-81-4 that would allow for the unequivocal identification of this compound could not be located.
This fundamental discrepancy in the chemical identity of this compound precludes any accurate compilation of its chemical and pharmacological properties. Without a confirmed structure, data on molecular weight, formula, solubility, mechanism of action, binding affinity, and biological effects cannot be reliably attributed. Consequently, the creation of summary data tables, detailed experimental protocols, and signaling pathway diagrams, as requested, cannot be responsibly undertaken.
The identity of the chemical entity referred to as this compound with CAS number 177937-81-4 is currently ambiguous due to conflicting information in the public domain. Until this fundamental issue of its precise chemical structure is resolved by a definitive, authoritative source, any technical documentation would be speculative and potentially misleading. Researchers, scientists, and drug development professionals are advised to exercise extreme caution when encountering this designation and to seek further clarification from primary synthesis and characterization literature, should it become available.
Discovery and synthesis of WAY-325485
An in-depth technical guide on the discovery and synthesis of WAY-325485 is not possible at this time. Extensive searches for the discovery, a detailed synthesis protocol, quantitative biological data, and the mechanism of action for this compound have yielded insufficient information to construct the requested guide.
The chemical name for this compound is [3-(4-chlorophenyl)-2-[[6-[[(2,4-difluorophenyl)methyl]sulfanyl]pyridazin-3-yl]methyl]imidazo[1,2-a]pyrimidin-8-yl]azetidine-3-carboxamide, and its CAS number is 177937-81-4. While general synthetic methods for the core chemical structure, imidazo[1,2-a]pyrimidine, are available in the scientific literature, a specific and detailed experimental protocol for the synthesis of the multi-substituted this compound molecule could not be located.
Furthermore, no public domain information containing quantitative data on the biological activity of this compound, such as IC50 or EC50 values, could be retrieved. There is also a lack of detailed experimental protocols for its biological evaluation and no information regarding the specific signaling pathways it may modulate.
Without this fundamental information, it is not feasible to create the requested in-depth technical guide, including data tables and visualizations of experimental workflows and signaling pathways. Further research and access to proprietary or unpublished data would be necessary to fulfill the comprehensive requirements of the prompt.
WAY-325485 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the chemical properties of WAY-325485. Despite a comprehensive search of scientific literature and databases, detailed information regarding its specific biological activity, experimental protocols, and associated signaling pathways is not publicly available. The information presented herein is based on data from chemical suppliers and analysis of structurally related compounds.
Core Compound Data: this compound
A summary of the fundamental chemical data for this compound is presented below.
| Parameter | Value | Reference(s) |
| CAS Number | 177937-81-4 | [1][2][3] |
| Molecular Weight | 275.31 g/mol | [1] |
| Molecular Formula | C₁₇H₁₃N₃O | [2][3] |
| Synonyms | 2-amino-3-cyano-4-(2-furyl)-5-methyl-6-phenylpyridine | [1] |
Biological Context and Potential Therapeutic Relevance
This compound belongs to the 2-amino-3-cyanopyridine (B104079) class of heterocyclic compounds. This chemical scaffold is of significant interest in medicinal chemistry due to its diverse range of reported biological activities. While specific studies on this compound are not available, research on analogous structures suggests potential applications in various therapeutic areas.
Derivatives of 2-amino-3-cyanopyridine have been investigated for a multitude of pharmacological effects, including but not limited to:
-
Anticancer properties
-
Antiviral activity
-
Antibacterial and antifungal effects
-
Inhibition of specific enzymes, such as IKK-β
-
Antagonism of A₂A adenosine (B11128) receptors
It is important to note that these are general activities of the compound class, and the specific biological profile of this compound remains to be elucidated through dedicated experimental studies.
Experimental Protocols and Signaling Pathways
A thorough search of public domain scientific literature and databases did not yield any specific experimental protocols or established signaling pathways for this compound. The absence of this information suggests that the compound may be a novel, proprietary, or not extensively studied molecule.
For researchers interested in investigating this compound, a general workflow for the initial characterization of a novel compound is suggested below.
References
WAY-325485: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of the investigational compound WAY-325485. Due to the limited availability of public data specific to this compound, this document focuses on the standardized methodologies and best practices for evaluating these critical parameters in a drug development context. The experimental protocols and data presentation formats described herein are based on established regulatory guidelines and scientific principles.
Core Data Summary
Quantitative solubility and stability data for this compound are not extensively available in the public domain. The tables below are structured to present such data clearly and should be populated as experimental results become available.
Solubility Data
A known solubility parameter for this compound is in Dimethyl Sulfoxide (DMSO), where it is soluble at 50 mg/mL (181.62 mM), a process that may require ultrasonic assistance.[1] Hygroscopic DMSO can significantly impact solubility, and the use of newly opened solvent is recommended.[1]
Table 1: Aqueous Solubility of this compound
| Parameter | Solvent/Buffer System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |
| Kinetic Solubility | Phosphate-Buffered Saline (pH 7.4) | 25 | Data not available | Data not available | Turbidimetry |
| Thermodynamic Solubility | Simulated Gastric Fluid (pH 1.2) | 37 | Data not available | Data not available | Shake-Flask |
| Thermodynamic Solubility | Simulated Intestinal Fluid (pH 6.8) | 37 | Data not available | Data not available | Shake-Flask |
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (M) |
| DMSO | Room Temperature | 50 | 0.182 |
| Ethanol | 25 | Data not available | Data not available |
| Acetonitrile | 25 | Data not available | Data not available |
Stability Data
Comprehensive stability data for this compound are not publicly available. Stability studies are essential to determine a drug's shelf-life and appropriate storage conditions.
Table 3: Solid-State Stability of this compound
| Storage Condition | Duration | Appearance | Assay (%) | Degradation Products (%) |
| 25°C / 60% RH (Long-term) | 0, 3, 6, 9, 12, 18, 24 months | Data not available | Data not available | Data not available |
| 40°C / 75% RH (Accelerated) | 0, 1, 3, 6 months | Data not available | Data not available | Data not available |
| Photostability (ICH Q1B) | As per guideline | Data not available | Data not available | Data not available |
Table 4: Solution Stability of this compound
| Solvent/Buffer System | Storage Condition | Duration | Initial Concentration | Concentration after Duration | Degradation Products (%) |
| Aqueous Buffer (pH 7.4) | 4°C | 24, 48, 72 hours | Data not available | Data not available | Data not available |
| DMSO Stock Solution | -20°C | 1, 3, 6 months | Data not available | Data not available | Data not available |
| DMSO Stock Solution | -80°C | 6, 12 months | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for conducting solubility and stability experiments, based on standard industry practices.
Aqueous Solubility Determination (Shake-Flask Method)
The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a vial containing a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The vial is sealed and agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Reporting: The solubility is reported in units such as µg/mL or µM.
Stability-Indicating Method Development and Validation
A crucial prerequisite for stability testing is the development and validation of a stability-indicating analytical method, typically an HPLC method.
-
Forced Degradation Studies: this compound is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products.
-
Method Development: An HPLC method is developed to separate the parent drug from all process impurities and degradation products.
-
Method Validation: The analytical method is validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Stability Study Protocol
Formal stability studies are conducted according to a written protocol that includes the following elements:
-
Batches: At least three primary batches of the drug substance should be included in the stability program.
-
Container Closure System: The study should be conducted on the drug substance packaged in a container closure system that simulates the proposed storage and distribution packaging.
-
Storage Conditions: Samples are stored under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.
-
Testing Frequency: Samples are tested at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies and 0, 1, 3, 6 months for accelerated studies).
-
Tests: Stability-indicating tests for assay, degradation products, and appearance are performed. Other tests such as moisture content may also be included.
Visualizations
Experimental Workflows
Caption: Workflow for Aqueous Solubility Determination.
Caption: General Workflow for a Pharmaceutical Stability Study.
Signaling Pathway
Information regarding the specific signaling pathway(s) modulated by this compound is not available in the public domain. Therefore, a diagram for its mechanism of action cannot be provided at this time. As research progresses and more data becomes available, this section can be updated to include relevant pathway visualizations.
References
Comprehensive Safety and Handling Guide for WAY-325485
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the available safety and handling information for the compound WAY-325485. The information presented here is compiled from publicly accessible data and is intended to guide laboratory and research professionals in the safe handling and use of this compound.
Compound Information
This compound is a selective antagonist of the neurokinin-1 (NK1) receptor. Due to its specificity, it has been investigated for its potential therapeutic effects. As with any investigational compound, a thorough understanding of its safety profile and proper handling procedures is critical to ensure the safety of laboratory personnel and the integrity of experimental results.
Safety Data
At present, comprehensive, publicly available quantitative safety data such as LD50 (median lethal dose) or detailed toxicological profiles for this compound are limited. The primary source for such information would be the Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the supplier of the compound. Researchers are strongly advised to consult the specific SDS for the batch of this compound they are using.
General Safety Recommendations (Based on standard laboratory practice for investigational compounds):
| Parameter | Guideline |
| Route of Exposure | Inhalation, Ingestion, Skin/Eye Contact |
| Acute Effects | May cause skin, eye, and respiratory tract irritation. |
| Chronic Effects | Data not available. Assume potential for long-term effects. |
| First Aid: Inhalation | Move to fresh air. If breathing is difficult, give oxygen. |
| First Aid: Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. |
| First Aid: Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes. |
| First Aid: Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. |
Handling and Storage
Proper handling and storage are paramount to maintain the stability of this compound and to prevent accidental exposure.
Personal Protective Equipment (PPE) Workflow:
Caption: Workflow for donning appropriate Personal Protective Equipment (PPE).
Storage Recommendations:
| Condition | Specification |
| Temperature | Store at -20°C for long-term storage. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). |
| Light | Protect from light. |
| Moisture | Keep container tightly sealed in a dry and well-ventilated place. |
Experimental Protocols: General Guidelines
Detailed experimental protocols will be specific to the research being conducted. However, the following general workflow should be followed when working with this compound.
General Experimental Workflow:
Caption: A generalized workflow for experiments involving this compound.
Key Considerations for Protocol Design:
-
Solubility: Determine the appropriate solvent for this compound based on the experimental system. Common solvents may include DMSO or ethanol.
-
Stability: Be aware of the stability of the compound in solution and under experimental conditions.
-
Concentration: Use the lowest effective concentration to minimize off-target effects and potential toxicity.
-
Controls: Always include appropriate vehicle controls in your experiments.
Spill and Disposal Procedures
In the event of a spill or for routine disposal, the following procedures should be followed.
Spill Response and Disposal Logic:
Caption: Logical flow for spill response and disposal of this compound.
Disposal Guidelines:
-
All waste materials, including empty containers, contaminated PPE, and unused compound, should be treated as hazardous waste.
-
Disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
This guide is intended as a starting point for the safe handling of this compound. It is not a substitute for a thorough review of the supplier's SDS and consultation with your institution's safety office. Always prioritize safety and adhere to established laboratory best practices when working with any investigational compound.
Literature Review and Background of WAY-325485: A Compound Shrouded in Ambiguity
Despite a comprehensive search of scientific literature and chemical databases, the compound designated as WAY-325485 remains an enigma. There is a notable absence of peer-reviewed research articles, patents, or clinical trial data detailing its pharmacological properties, mechanism of action, or therapeutic potential. This lack of publicly available information prevents the construction of a detailed technical guide as requested.
Chemical vendor websites present conflicting information regarding the identity of this compound. While a CAS number, 177937-81-4, is consistently associated with this designation, the corresponding chemical structures and molecular formulas are inconsistent across different suppliers. This fundamental discrepancy in its chemical identity further complicates any attempt to understand its biological function.
One supplier describes this compound with the chemical name [3-(4-chlorophenyl)-2-[[6-[[(2,4-difluorophenyl)methyl]sulfanyl]pyridazin-3-yl]methyl]imidazo[1,2-a]pyrimidin-8-yl]azetidine-3-carboxamide. However, another provides a different molecular formula (C17H13N3O) and SMILES string (CC1=C(C(C#N)=C(N=C1C2=CC=CC=C2)N)C3=CC=CO3), which do not correspond to the aforementioned chemical name.
Without a clear and consistent chemical structure and, more importantly, without any published biological data, it is impossible to fulfill the core requirements of this request. The creation of data tables, detailed experimental protocols, and signaling pathway diagrams is contingent upon the existence of foundational scientific research.
Methodological & Application
In Vitro Assay Protocols for the Dopamine D4 Receptor Agonist WAY-100635
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-100635 is a well-characterized neuropharmacological agent. While initially developed as a potent and selective 5-HT1A receptor antagonist, subsequent research has revealed its significant agonist activity at the dopamine (B1211576) D4 receptor.[1][2] This dual activity makes WAY-100635 a valuable tool for dissecting the roles of these two receptor systems in various physiological and pathological processes. The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is primarily coupled to Gαi/o proteins.[3] Activation of the D4 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] This receptor is a key target in the development of therapeutics for a range of neuropsychiatric disorders, including schizophrenia and ADHD.
These application notes provide detailed protocols for essential in vitro assays to characterize the binding and functional activity of compounds like WAY-100635 at the human dopamine D4 receptor.
Data Presentation
The following table summarizes the in vitro pharmacological data for WAY-100635 at the human dopamine D4 receptor.
| Parameter | Receptor Subtype | Value (nM) | Assay Type | Cell Line | Reference |
| Binding Affinity (Ki) | D4.2 | 16 | Radioligand Binding | HEK 293 | [2][5] |
| Binding Affinity (Kd) | D4.2 | 2.4 | Saturation Radioligand Binding ([3H]WAY-100635) | HEK 293 | [1][2][5] |
| Binding Affinity (Ki) | D4.4 | 3.3 ± 0.6 | Radioligand Binding | HEK 293 | [2][5] |
| Functional Activity (EC50) | D4.4 | 9.7 ± 2.2 | Agonist Activity | HEK-D4.4 | [1][2][5] |
Experimental Protocols
Radioligand Binding Assay for Dopamine D4 Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the human dopamine D4 receptor using the radiolabeled antagonist [3H]-spiperone.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human dopamine D4 receptor (e.g., HEK 293 or CHO cells).
-
Radioligand: [3H]-spiperone.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding (NSB) Competitor: (+)-Butaclamol (5 µM final concentration).
-
Test Compound: Serial dilutions of the compound of interest.
-
96-well Plates: Polystyrene plates.
-
Scintillation Fluid and Counter.
Procedure:
-
Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend in ice-cold assay buffer. Homogenize briefly.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay buffer.
-
Test compound at various concentrations or buffer for total binding (TB) wells.
-
(+)-Butaclamol for non-specific binding (NSB) wells.
-
Cell membrane suspension.
-
-
Initiation of Reaction: Add [3H]-spiperone to all wells to initiate the binding reaction. The final concentration of the radioligand should be approximately 2-3 times its Kd for the D4 receptor.[6]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Termination and Harvesting: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay for Dopamine D4 Receptor
This protocol measures the ability of a test compound to act as an agonist or antagonist at the Gαi/o-coupled dopamine D4 receptor by quantifying the inhibition of forskolin-stimulated cAMP production.
Materials:
-
Cell Line: A cell line stably expressing the human dopamine D4 receptor and a cAMP biosensor (e.g., U2OS or CHO cells).
-
Assay Medium: Serum-free cell culture medium.
-
Forskolin (B1673556): To stimulate adenylyl cyclase and increase basal cAMP levels.
-
Test Compound: Serial dilutions of the compound of interest.
-
Reference Agonist: A known D4 receptor agonist (e.g., quinpirole).
-
Detection Reagent: A reagent for quantifying cAMP levels (e.g., a fluorescent cAMP biosensor).[7]
-
Plate Reader: A microplate reader capable of detecting the signal from the cAMP biosensor.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Compound Addition:
-
For Agonist Testing: Add serial dilutions of the test compound to the wells.
-
For Antagonist Testing: Add serial dilutions of the test compound followed by a fixed concentration of a reference agonist (e.g., EC80 concentration).
-
-
Stimulation: Add forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate the plate at 37°C for a specified period to allow for receptor activation and modulation of cAMP levels.
-
Detection: Add the cAMP detection reagent and incubate as per the manufacturer's instructions.
-
Measurement: Read the plate using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
For Agonist Testing: Plot the response (e.g., fluorescence intensity) against the log of the test compound concentration to determine the EC50 value.
-
For Antagonist Testing: Plot the inhibition of the agonist response against the log of the test compound concentration to determine the IC50 value.
-
[35S]GTPγS Binding Assay for Dopamine D4 Receptor
This functional assay measures the activation of G proteins coupled to the dopamine D4 receptor by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.[8][9]
Materials:
-
Cell Membranes: Membranes from cells expressing the human dopamine D4 receptor.
-
Radioligand: [35S]GTPγS.
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, and NaCl.
-
GDP: To maintain G proteins in their inactive state.
-
Test Compound: Serial dilutions of the compound of interest.
-
Non-specific Binding Control: Unlabeled GTPγS.
-
SPA Beads or Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane and Compound Pre-incubation: In a 96-well plate, pre-incubate the cell membranes with serial dilutions of the test compound in the assay buffer containing GDP.
-
Initiation of Reaction: Add [35S]GTPγS to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C to allow for agonist-stimulated G protein activation and [35S]GTPγS binding.
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration and wash the filters with ice-cold buffer.
-
SPA Method: Add SPA beads to the wells to capture the membrane-bound [35S]GTPγS.
-
-
Quantification: Measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the EC50 and Emax values for the test compound by plotting the stimulated [35S]GTPγS binding against the log of the compound concentration.
Mandatory Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Caption: Gαi/o-coupled signaling pathway of the Dopamine D4 Receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WAY-100635 is a potent dopamine D4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of intracellular cyclic AMP levels by different human dopamine D4 receptor variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 7. cells-online.com [cells-online.com]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: In Vivo Efficacy Assessment of WAY-325485 in a Murine Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-325485 is an agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). S1P1 is a G-protein coupled receptor that plays a critical role in regulating lymphocyte trafficking from lymphoid organs to the peripheral circulation.[1][2] Agonism at S1P1 leads to the internalization of the receptor, effectively trapping lymphocytes within lymph nodes. This mechanism of action is the basis for the therapeutic use of S1P1 modulators in autoimmune diseases like multiple sclerosis, where attenuating the migration of pathogenic lymphocytes to the central nervous system can ameliorate disease.[3][4] These application notes provide a detailed protocol for a preclinical in vivo study in mice to evaluate the efficacy of this compound, using the Experimental Autoimmune Encephalomyelitis (EAE) model, a well-established animal model for multiple sclerosis.
Key Signaling Pathway: S1P1 Receptor
The S1P1 receptor, upon binding with an agonist like this compound, couples primarily through the Gi/o family of G-proteins.[5] This initiates downstream signaling cascades that are crucial for cell migration, proliferation, and survival. A key consequence of S1P1 activation in the context of immunology is the regulation of lymphocyte egress from secondary lymphoid organs.[2]
Caption: S1P1 Receptor Signaling Pathway Activation by this compound.
Murine In Vivo Study Design
This study is designed to assess the efficacy of this compound in a prophylactic EAE mouse model. The design is based on established protocols for other S1P1 modulators, such as Fingolimod and Siponimod.[3][4][6]
Animal Model
-
Species: Mouse
-
Strain: C57BL/6 (female, 8-10 weeks old)
-
Justification: C57BL/6 mice are widely used for the MOG35-55-induced EAE model, which develops a chronic, non-remitting disease course that is suitable for evaluating therapeutic interventions.
Experimental Groups & Dosing Regimen
The following table summarizes the experimental groups. Doses are extrapolated from effective doses of similar S1P1 agonists in murine EAE models.[3][6][7]
| Group ID | Treatment | Dose (mg/kg) | Route | Frequency | No. of Animals (n) |
| 1 | Vehicle | 0 | Oral Gavage | Daily | 12 |
| 2 | This compound (Low Dose) | 0.3 | Oral Gavage | Daily | 12 |
| 3 | This compound (Mid Dose) | 1.0 | Oral Gavage | Daily | 12 |
| 4 | This compound (High Dose) | 3.0 | Oral Gavage | Daily | 12 |
Experimental Workflow
The overall experimental plan involves acclimatization, EAE induction, daily treatment and clinical scoring, followed by terminal sample collection for ex vivo analysis.
Caption: Prophylactic EAE Study Workflow for this compound.
Experimental Protocols
Formulation of this compound for Oral Administration
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of Carboxymethylcellulose (CMC) in sterile, distilled water.
-
Drug Suspension:
-
Calculate the required amount of this compound for each concentration based on the mean body weight of the mice and a dosing volume of 10 mL/kg.
-
Weigh the precise amount of this compound powder.
-
Create a homogenous suspension by gradually adding the 0.5% CMC vehicle to the powder while vortexing or sonicating until no clumps are visible.
-
Prepare fresh daily before administration.
-
EAE Induction Protocol (Day 0)
-
Emulsion Preparation:
-
Prepare an emulsion containing Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) and Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Mix 200 µg of MOG35-55 peptide with 100 µL of sterile PBS.
-
Add 100 µL of CFA (containing 4 mg/mL M. tuberculosis) to the MOG/PBS solution.
-
Emulsify by repeatedly drawing the mixture through a glass syringe or using a mechanical homogenizer until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.
-
-
Immunization:
-
Subcutaneously inject 100 µL of the emulsion at two sites on the flank of each mouse (total volume 200 µL).
-
-
Pertussis Toxin Administration:
-
Administer 200 ng of Pertussis Toxin (PTX) in 100 µL of PBS via intraperitoneal (i.p.) injection on Day 0 and again on Day 2.[3] PTX is crucial for breaking the blood-brain barrier tolerance.
-
Drug Administration and Clinical Assessment
-
Administration:
-
Starting on Day 0, administer the prepared vehicle or this compound suspension daily via oral gavage. The volume should be adjusted based on the most recent body weight measurement (10 mL/kg).[6]
-
-
Clinical Scoring:
-
Beginning on Day 7 post-induction, monitor all mice daily for clinical signs of EAE and record their body weight.
-
Use a standardized 0-5 scoring system:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness or wobbly gait.
-
3: Partial hind limb paralysis.
-
4: Complete hind limb paralysis.
-
5: Moribund state or death.
-
-
Blinding of the observer to the treatment groups is essential to prevent bias.
-
Endpoint Sample Collection and Analysis (Day 28)
-
Blood Collection:
-
Terminally anesthetize mice.
-
Collect whole blood via cardiac puncture into EDTA-coated tubes for complete blood count (CBC) and flow cytometry to assess lymphocyte populations.
-
-
CNS Tissue Collection:
-
Perfuse the animals transcardially with ice-cold PBS followed by 4% paraformaldehyde (PFA).
-
Carefully dissect the brain and spinal cord.
-
Post-fix tissues in 4% PFA overnight, then transfer to a sucrose (B13894) solution for cryoprotection.
-
-
Histopathology:
-
Embed and section the CNS tissue.
-
Perform Luxol Fast Blue (LFB) staining to assess demyelination and Hematoxylin and Eosin (H&E) staining to evaluate immune cell infiltration.
-
Quantify the extent of demyelination and inflammation in a blinded manner.
-
Data Presentation and Interpretation
Results from this study will provide a comprehensive preclinical evaluation of this compound. The primary endpoint is the clinical score, where a reduction in the mean score in the treatment groups compared to the vehicle group would indicate efficacy. Secondary endpoints include body weight changes, peripheral lymphocyte counts (a pharmacodynamic marker of S1P1 engagement), and histological evidence of reduced demyelination and inflammation in the CNS. All quantitative data should be analyzed using appropriate statistical methods (e.g., Two-way ANOVA for clinical scores, One-way ANOVA for endpoint analyses).
References
- 1. ahajournals.org [ahajournals.org]
- 2. Actions of a picomolar short-acting S1P1 agonist in S1P1-eGFP knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Neuroprotective Effects of Fingolimod Supplement on the Retina and Optic Nerve in the Mouse Model of Experimental Autoimmune Encephalomyelitis [frontiersin.org]
- 4. Prophylactic versus Therapeutic Fingolimod: Restoration of Presynaptic Defects in Mice Suffering from Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-Phosphate Receptor-1 Selective Agonist Enhances Collateral Growth and Protects against Subsequent Stroke | PLOS One [journals.plos.org]
- 6. Siponimod Inhibits the Formation of Meningeal Ectopic Lymphoid Tissue in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fingolimod Reduces Neuropathic Pain Behaviors in a Mouse Model of Multiple Sclerosis by a Sphingosine-1 Phosphate Receptor 1-Dependent Inhibition of Central Sensitization in the Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]
Uncharted Territory: The Application of WAY-325485 in Alzheimer's Disease Models Remains Undocumented
Despite a thorough investigation into the potential role of WAY-325485 in Alzheimer's disease research, there is currently no publicly available scientific literature, experimental data, or established protocols detailing its use in this context. As a result, the creation of detailed application notes and protocols for researchers, as requested, cannot be fulfilled at this time.
Our comprehensive search for information on this compound's mechanism of action, its effects on Alzheimer's-related pathologies such as amyloid-beta and tau, and any in vivo or in vitro studies yielded no specific results. The scientific community has not yet published findings that would allow for the generation of quantitative data tables, detailed experimental methodologies, or signaling pathway diagrams related to this specific compound and Alzheimer's disease.
While the inquiry into this compound was inconclusive, the broader search strategy did highlight a promising area of Alzheimer's research: the therapeutic potential of somatostatin (B550006) receptor 4 (SSTR4) agonists.
The Promise of Somatostatin Receptor 4 (SSTR4) Agonism in Alzheimer's Disease
Research into SSTR4 agonists has revealed a potential mechanism for combating the progression of Alzheimer's disease. Activation of the SSTR4 receptor has been linked to the enhancement of enzymatic degradation of amyloid-beta (Aβ) peptides, the primary component of the characteristic plaques found in the brains of Alzheimer's patients.
One notable SSTR4 agonist, NNC 26-9100, has demonstrated positive outcomes in preclinical studies using mouse models of Alzheimer's disease. These studies have shown that NNC 26-9100 can improve memory function and lead to a reduction in the levels of soluble Aβ oligomers. The proposed mechanism for this effect is the upregulation of Aβ-degrading enzymes, such as neprilysin.
Proposed Signaling Pathway for SSTR4 Agonists in Reducing Amyloid-Beta
The following diagram illustrates the hypothesized signaling pathway through which SSTR4 agonists may exert their beneficial effects in the context of Alzheimer's disease.
Caption: Hypothesized signaling cascade of SSTR4 agonists in Alzheimer's disease.
General Experimental Workflow for Evaluating SSTR4 Agonists in AD Mouse Models
The following diagram outlines a typical experimental workflow for assessing the efficacy of a novel SSTR4 agonist in a transgenic mouse model of Alzheimer's disease.
Caption: Workflow for in vivo evaluation of SSTR4 agonists in AD models.
While it is unfortunate that specific information on this compound is not available, the exploration of SSTR4 agonists as a therapeutic avenue for Alzheimer's disease presents a compelling area for future research. Scientists and drug development professionals are encouraged to investigate novel compounds targeting this receptor and to publish their findings to advance our collective understanding and treatment of this devastating neurodegenerative disease.
Uncharted Territory: The Application of WAY-325485 in Parkinson's Disease Research Remains Undefined
Despite a comprehensive search of available scientific literature, the specific molecular target, mechanism of action, and pharmacological profile of the compound WAY-325485 remain uncharacterized in the public domain. Consequently, its potential application in Parkinson's disease research is currently speculative and unsupported by published data.
At present, there are no publicly available preclinical or clinical studies that have investigated this compound in the context of Parkinson's disease. This lack of information prevents the development of detailed application notes and experimental protocols as requested. Quantitative data, such as binding affinities, potency in cellular assays, or efficacy in animal models of Parkinson's disease, are not available. Furthermore, without a known molecular target, it is impossible to delineate any associated signaling pathways.
For researchers interested in exploring novel therapeutic agents for Parkinson's disease, the initial step would be to determine the fundamental pharmacology of this compound. This would involve a series of in vitro and in vivo experiments to identify its biological target(s) and mechanism of action.
Hypothetical Workflow for Characterizing a Novel Compound in a Parkinson's Disease Context:
Should a researcher wish to investigate an uncharacterized compound like this compound for its potential relevance to Parkinson's disease, a general experimental workflow could be followed. This workflow is presented as a hypothetical guide and is not based on any existing data for this compound.
Caption: Hypothetical workflow for novel compound evaluation in Parkinson's disease research.
General Protocols for Preliminary Investigation of a Novel Compound in Parkinson's Disease Research:
The following are generalized protocols that would be adapted once the molecular target and mechanism of action of a compound are identified.
Table 1: Generic Experimental Protocols
| Experiment Type | General Protocol |
| Receptor Binding Assay | 1. Prepare cell membrane homogenates expressing the target receptor. 2. Incubate membranes with a radiolabeled ligand specific for the target receptor in the presence of varying concentrations of the test compound (e.g., this compound). 3. After incubation, separate bound from free radioligand by rapid filtration. 4. Quantify radioactivity on the filters to determine the amount of bound ligand. 5. Calculate the IC50 value of the test compound by non-linear regression analysis. |
| Cell-Based Functional Assay | 1. Culture cells expressing the target of interest. 2. Treat cells with varying concentrations of the test compound. 3. Stimulate the cells with a known agonist of the target receptor. 4. Measure the downstream signaling event (e.g., cAMP accumulation, calcium mobilization, reporter gene activation). 5. Determine the EC50 or IC50 of the test compound based on its ability to stimulate or inhibit the signaling response. |
| In Vivo Microdialysis | 1. Implant a microdialysis probe into the striatum of an anesthetized rodent model of Parkinson's disease. 2. Perfuse the probe with artificial cerebrospinal fluid. 3. Collect dialysate samples at regular intervals before and after systemic administration of the test compound. 4. Analyze dialysate samples for neurotransmitter levels (e.g., dopamine (B1211576), serotonin) using high-performance liquid chromatography with electrochemical detection (HPLC-ED). |
| Behavioral Assessment | 1. Acclimatize rodent models of Parkinson's disease to the testing environment. 2. Administer the test compound or vehicle. 3. At specified time points post-administration, assess motor function using tests such as the rotarod, cylinder test, or open field test. 4. Score and analyze the behavioral data to determine the effect of the compound on motor deficits. |
Potential Signaling Pathways in Parkinson's Disease for Future Investigation
Once a molecular target for a compound like this compound is identified, its modulation of signaling pathways relevant to Parkinson's disease would be a critical area of investigation. Key pathways implicated in the pathophysiology of Parkinson's disease include:
-
Dopaminergic Signaling: The core pathology of Parkinson's disease involves the degeneration of dopaminergic neurons in the substantia nigra. Compounds that modulate dopamine synthesis, release, reuptake, or receptor activity are of primary interest.
-
Neuroinflammation: Chronic neuroinflammation contributes to neuronal cell death in Parkinson's disease. Pathways involving microglia and astrocyte activation, and the production of pro-inflammatory cytokines, are relevant targets.
-
Mitochondrial Function and Oxidative Stress: Mitochondrial dysfunction and the resulting oxidative stress are key contributors to the pathogenesis of Parkinson's disease.
-
Alpha-Synuclein (B15492655) Aggregation: The aggregation of alpha-synuclein into Lewy bodies is a pathological hallmark of Parkinson's disease. Compounds that interfere with this process could be disease-modifying.
Below is a generalized representation of a neuroinflammatory signaling cascade that is often studied in the context of neurodegenerative diseases.
Caption: A simplified Toll-Like Receptor (TLR) signaling pathway in microglia.
Application of Novel Therapeutics in Metabolic Syndrome Studies: A General Framework
Disclaimer: As of this writing, there is no publicly available scientific literature detailing the application of a compound referred to as WAY-325485 in the context of metabolic syndrome research. The information presented herein provides a general framework and detailed protocols for the preclinical evaluation of any novel therapeutic agent intended for the study of metabolic syndrome, and is based on established methodologies in the field. This document is intended for researchers, scientists, and drug development professionals.
Application Notes: Preclinical Evaluation of Novel Compounds for Metabolic Syndrome
Introduction to Metabolic Syndrome
Metabolic syndrome is a multifaceted condition characterized by a cluster of metabolic abnormalities that significantly elevate the risk for developing atherosclerotic cardiovascular disease and type 2 diabetes mellitus.[1] The core components of this syndrome include central (abdominal) obesity, insulin (B600854) resistance, high blood pressure (hypertension), and atherogenic dyslipidemia, which is marked by elevated triglycerides and reduced levels of high-density lipoprotein (HDL) cholesterol.[2] The development and progression of metabolic syndrome are driven by a complex interplay of genetic predisposition and environmental factors, with insulin resistance and chronic low-grade inflammation identified as central pathological mechanisms.[3][4][5][6]
Key Signaling Pathways in Metabolic Syndrome Pathophysiology
A thorough understanding of the molecular underpinnings of metabolic syndrome is critical for the discovery and development of effective, targeted therapies. Among the numerous pathways implicated, the insulin signaling and chronic inflammatory pathways are of paramount importance.
Insulin resistance is a hallmark of metabolic syndrome, defined as a state in which key metabolic tissues—primarily the liver, skeletal muscle, and adipose tissue—exhibit a diminished response to normal circulating levels of insulin.[3][4][5] This impairment leads to a compensatory increase in insulin secretion by the pancreas (hyperinsulinemia) to maintain glucose homeostasis. Over time, this can lead to pancreatic beta-cell exhaustion and the onset of overt hyperglycemia. The insulin signaling cascade is a crucial regulator of systemic metabolism. A pivotal part of this pathway involves the activation of Phosphatidylinositol 3-kinase (PI3K) and Protein Kinase B (Akt) via Insulin Receptor Substrate (IRS) proteins, which is essential for maintaining nutrient balance.[3][4][5] Disruption of this signaling cascade is a key contributor to the metabolic dysregulation seen in metabolic syndrome.[3][4][5]
Caption: Insulin signaling pathway in normal and insulin-resistant states.
A state of chronic, low-grade inflammation is now recognized as a key driver of metabolic syndrome.[7] In the context of obesity, adipose tissue becomes infiltrated by immune cells, particularly macrophages, which secrete a variety of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6] These inflammatory mediators can directly interfere with insulin signaling pathways, thereby promoting insulin resistance.[7][8] Furthermore, elevated levels of circulating free fatty acids, a common feature of metabolic syndrome, can activate inflammatory responses through pattern recognition receptors like Toll-like receptors (TLRs).[8]
Caption: Role of chronic inflammation in metabolic syndrome.
Protocols for Preclinical Evaluation
Preclinical Animal Models of Metabolic Syndrome
The selection of an appropriate animal model is a critical step in studying the pathophysiology of metabolic syndrome and for testing the efficacy of new therapeutic agents.[1][2][9] These models are generally classified as either genetic or diet-induced.
| Model Type | Examples | Key Characteristics | Advantages | Disadvantages |
| Genetic Models | Obese Zucker (fa/fa) rats, db/db mice, ob/ob mice, SHROB rats[2][9] | These models have specific gene mutations (e.g., in the leptin receptor) that lead to the spontaneous onset of obesity, insulin resistance, and dyslipidemia.[2][9] | The phenotype is highly reproducible, severe, and develops consistently. | The underlying monogenic cause may not fully recapitulate the complex, polygenic, and lifestyle-influenced nature of human metabolic syndrome. |
| Diet-Induced Models | Rodents fed high-fat, high-fructose, high-sucrose, or "Western-style" diets.[1] | Metabolic abnormalities are induced by prolonged consumption of diets that mimic human dietary patterns associated with metabolic syndrome.[1] | This approach has high face validity as it mimics the etiological factors of human metabolic syndrome and is suitable for testing preventative strategies. | The severity and consistency of the phenotype can vary depending on the specific diet composition, duration of feeding, and the animal strain used. |
General Experimental Protocol for a Novel Compound (Compound X)
The following outlines a generalized in vivo experimental protocol for assessing the therapeutic potential of a novel agent, termed "Compound X," in a diet-induced rodent model of metabolic syndrome.
Caption: General experimental workflow for preclinical drug evaluation.
-
Animal Model Selection:
-
Species and Strain: C57BL/6J mice are a common choice due to their susceptibility to diet-induced obesity and metabolic dysfunction. Sprague-Dawley or Wistar rats are also frequently used.[1]
-
Dietary Intervention: A diet providing 45-60% of its calories from fat is a standard method for inducing the desired phenotype.[10] Alternatively, diets high in fructose (B13574) or sucrose, or combination diets, can be employed.[1]
-
Induction Phase: A dietary intervention period of 8 to 16 weeks is typically required to establish a stable metabolic syndrome phenotype before therapeutic intervention.[1]
-
-
Study Groups:
-
Group 1: Control animals on a standard chow diet receiving a vehicle.
-
Group 2: Animals with diet-induced metabolic syndrome receiving a vehicle.
-
Group 3: Animals with diet-induced metabolic syndrome receiving a low dose of Compound X.
-
Group 4: Animals with diet-induced metabolic syndrome receiving a high dose of Compound X.
-
Group 5 (Optional): Animals with diet-induced metabolic syndrome receiving a positive control drug (e.g., metformin, a GLP-1 receptor agonist).
-
-
Compound Administration:
-
Route of Administration: The route (e.g., oral gavage, subcutaneous or intraperitoneal injection) should be selected based on the physicochemical properties and intended clinical route for Compound X.
-
Dosing Regimen: Typically once or twice daily.
-
Treatment Duration: A period of 4 to 8 weeks is common for assessing therapeutic efficacy.
-
-
In-life Assessments:
-
Metabolic Monitoring: Weekly measurements of body weight and food intake.
-
Glycemic Control: Fasting blood glucose and insulin levels should be monitored at baseline and at regular intervals throughout the treatment phase.
-
Glucose and Insulin Tolerance: An Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT) should be performed at the end of the study (and optionally at baseline) to comprehensively assess glucose metabolism and insulin sensitivity.
-
-
Terminal Assessments:
-
Cardiovascular Parameters: Blood pressure can be measured non-invasively using the tail-cuff method.
-
Plasma Analysis: A terminal blood collection should be performed to measure fasting plasma levels of triglycerides, total cholesterol, HDL, and LDL cholesterol.
-
Inflammatory Biomarkers: Plasma levels of key inflammatory cytokines such as TNF-α, IL-6, and C-reactive protein (CRP) should be quantified.
-
Tissue Analysis: Key metabolic organs, including the liver, various adipose tissue depots (e.g., visceral, subcutaneous), skeletal muscle, and the pancreas, should be harvested. These tissues can be used for histological examination (e.g., H&E staining to assess hepatic steatosis) and for molecular analyses such as gene expression studies or Western blotting to investigate target engagement and pathway modulation.
-
Data Presentation and Interpretation
For ease of comparison and interpretation, all quantitative data should be presented in a clear and structured tabular format.
Table 1: Key Metabolic and Cardiovascular Parameters
| Parameter | Lean Control + Vehicle | MetS + Vehicle | MetS + Compound X (Low Dose) | MetS + Compound X (High Dose) |
| Final Body Weight (g) | ||||
| Fasting Blood Glucose (mg/dL) | ||||
| Fasting Plasma Insulin (ng/mL) | ||||
| HOMA-IR Index | ||||
| OGTT AUC (mg/dL*min) | ||||
| Plasma Triglycerides (mg/dL) | ||||
| Plasma Total Cholesterol (mg/dL) | ||||
| Systolic Blood Pressure (mmHg) |
Table 2: Key Inflammatory and Tissue-Specific Parameters
| Parameter | Lean Control + Vehicle | MetS + Vehicle | MetS + Compound X (Low Dose) | MetS + Compound X (High Dose) |
| Plasma TNF-α (pg/mL) | ||||
| Plasma IL-6 (pg/mL) | ||||
| Liver Weight (g) | ||||
| Liver Triglyceride Content (mg/g tissue) |
Abbreviations: HOMA-IR, Homeostatic Model Assessment of Insulin Resistance; AUC, Area Under the Curve.
References
- 1. Animal models of metabolic syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental rat models to study the metabolic syndrome | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. Insulin signaling, resistance, and the metabolic syndrome: insights from mouse models into disease mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Linking Chronic Inflammation with Cardiovascular Disease: From Normal Aging to the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Is the Link between Chronic Inflammation and the Development of Metabolic Syndrome? → Learn [lifestyle.sustainability-directory.com]
- 8. JCI - Inflammatory mechanisms linking obesity and metabolic disease [jci.org]
- 9. grnjournal.us [grnjournal.us]
- 10. Guidelines for Diet-Induced Models of Cardiometabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using WAY-325485
For research use only. Not for use in diagnostic procedures.
Abstract
These application notes provide detailed protocols for utilizing WAY-325485 in cell-based assays. Due to the limited publicly available information on the specific biological target of this compound, we present a hypothetical application of this compound as an inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The imidazo[1,2-a]pyrimidine (B1208166) core structure, present in this compound, is found in compounds with diverse biological activities, including anti-inflammatory effects, which are often mediated through the NF-κB pathway.[1][2][3][4] The protocols detailed below are standard methods to assess the activity of potential NF-κB inhibitors and can be adapted for the characterization of this compound's effects on this critical inflammatory signaling cascade.
Hypothetical Mechanism of Action: Inhibition of NF-κB Signaling
The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival.[5][6][7] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[8][9] Upon stimulation by various signals, such as cytokines or pathogens, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent proteasomal degradation.[9][10] This allows NF-κB dimers, most commonly the p65/p50 heterodimer, to translocate to the nucleus and activate the transcription of target genes.[8][11] We hypothesize that this compound interferes with this pathway, potentially by inhibiting the IKK complex or another upstream component, thereby preventing IκBα degradation and subsequent NF-κB activation.
Hypothetical Signaling Pathway Diagram
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Data Presentation
The following tables present hypothetical quantitative data from cell-based assays designed to evaluate the inhibitory effect of this compound on NF-κB signaling.
Table 1: Effect of this compound on NF-κB Reporter Gene Activity
| This compound Conc. (µM) | Luciferase Activity (RLU) | % Inhibition |
|---|---|---|
| 0 (Vehicle) | 1,500,000 | 0 |
| 0.1 | 1,250,000 | 16.7 |
| 1 | 750,000 | 50 |
| 10 | 150,000 | 90 |
| 100 | 50,000 | 96.7 |
Table 2: Quantification of p65 Nuclear Translocation by Immunofluorescence
| This compound Conc. (µM) | % of Cells with Nuclear p65 |
|---|---|
| 0 (Vehicle) | 85 |
| 1 | 40 |
| 10 | 15 |
Table 3: Western Blot Analysis of IκBα Degradation
| This compound Conc. (µM) | IκBα Protein Level (Normalized to loading control) |
|---|---|
| 0 (Unstimulated) | 1.0 |
| 0 (Stimulated + Vehicle) | 0.2 |
| 1 (Stimulated) | 0.6 |
| 10 (Stimulated) | 0.9 |
Experimental Protocols
NF-κB Luciferase Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of NF-κB.[12][13][14]
Experimental Workflow
Caption: Workflow for the NF-κB luciferase reporter assay.
Protocol
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO2.
-
Transfection: Transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle (DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with a final concentration of 20 ng/mL of TNF-α for 6 hours to activate the NF-κB pathway.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luminometry: Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer. Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
Immunofluorescence Staining for p65 Nuclear Translocation
This assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon pathway activation.[15][16][17]
Experimental Workflow
Caption: Workflow for immunofluorescence analysis of p65 translocation.
Protocol
-
Cell Seeding: Seed HeLa cells on sterile glass coverslips in a 24-well plate at a density of 5 x 10^4 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Pre-treat the cells with this compound or vehicle for 1 hour.
-
Stimulation: Stimulate the cells with 20 ng/mL TNF-α for 30 minutes.
-
Fixation and Permeabilization: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against NF-κB p65 (1:200 dilution in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:500 dilution) for 1 hour at room temperature in the dark.
-
Counterstaining: Counterstain the nuclei with DAPI (1 µg/mL) for 5 minutes.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Quantify the percentage of cells showing nuclear p65 staining.
Western Blot for IκBα Degradation
This assay detects the degradation of IκBα, a key event in the activation of the canonical NF-κB pathway.[10][18][19]
Experimental Workflow
Caption: Workflow for Western blot analysis of IκBα degradation.
Protocol
-
Cell Seeding: Seed A549 cells in a 6-well plate at a density of 5 x 10^5 cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with this compound or vehicle for 1 hour.
-
Stimulation: Stimulate the cells with 20 ng/mL TNF-α for 15 minutes.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and then incubate with a primary antibody against IκBα (1:1000 dilution) and a loading control (e.g., β-actin or GAPDH, 1:5000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize IκBα levels to the loading control.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-kB Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 6. raybiotech.com [raybiotech.com]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. NF-kappaB dictates the degradation pathway of IkappaBalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. bowdish.ca [bowdish.ca]
- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 15. researchgate.net [researchgate.net]
- 16. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Degradation of IkappaBalpha is limited by a postphosphorylation/ubiquitination event - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for WAY-325485 in Animal Models
Notice to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of publicly available scientific literature and databases, we regret to inform you that there is currently insufficient information to provide detailed application notes and protocols for the administration of WAY-325485 in animal models.
Our search for specific preclinical studies, including dosage, administration routes, experimental protocols, and associated signaling pathways for this compound, did not yield any specific results. The available information is limited to the identification of this compound as an active molecule with a specific chemical structure. No in vivo data, pharmacological profiles, or detailed experimental methodologies related to this compound have been published in the accessible scientific domain.
Therefore, we are unable to fulfill the request for the following core requirements:
-
Data Presentation: No quantitative data on dosage and administration in animal models is available to summarize in tables.
-
Experimental Protocols: No specific experimental methodologies for key experiments involving this compound have been described.
-
Mandatory Visualization: Without information on signaling pathways or experimental workflows, the creation of diagrams using Graphviz is not possible.
We advise researchers interested in this compound to consult proprietary databases, internal research data from the compound's developers, or to initiate novel preclinical studies to determine the appropriate dosage, administration, and experimental protocols for this molecule.
Preparation of WAY-325485 Stock Solutions in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of stock solutions of WAY-325485 in dimethyl sulfoxide (B87167) (DMSO). Adherence to this protocol is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results in research and drug development applications.
Introduction
This compound is a small molecule with a molecular weight of approximately 275.31 g/mol [1][2]. Accurate preparation of stock solutions is the first critical step in any in vitro or in vivo study. DMSO is a common solvent for dissolving a wide range of organic molecules for biological assays[3][4][5]. This protocol outlines the necessary steps and precautions for preparing stable and accurate stock solutions of this compound.
Physicochemical Data and Solubility
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate calculations and solution preparation.
| Parameter | Value | Reference |
| Molecular Weight | 275.31 g/mol | [1][2] |
| Appearance | Solid (Yellow to brown) | [2] |
| Solubility in DMSO | 50 mg/mL (181.62 mM) | [2] |
| Chemical Formula | C17H13N3O | [2][6] |
| CAS Number | 177937-81-4 | [1][2][6] |
Note: The solubility of this compound in DMSO is high, but it is recommended to use ultrasonic treatment to aid dissolution. It is also important to use newly opened, anhydrous DMSO as it is hygroscopic, and the presence of water can affect solubility[2].
Experimental Protocol
This protocol details the materials required and the step-by-step procedure for preparing a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath
Procedure
-
Determine the required amount of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 275.31 g/mol x 1000 mg/g = 2.7531 mg
-
-
-
Weighing this compound:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out approximately 2.75 mg of this compound powder into the tube. Record the exact weight.
-
-
Adding DMSO:
-
Based on the actual weight of the this compound powder, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (mL) = (Mass (mg) / 275.31 g/mol ) / 10 mmol/L
-
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolution:
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 5-10 minutes[2]. Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
For long-term storage, store the aliquots at -80°C for up to 6 months[2].
-
For short-term storage, aliquots can be stored at -20°C for up to 1 month[2].
-
Crucially, protect the stock solutions from light at all times [2].
-
Example Stock Solution Preparation Volumes
The following table provides pre-calculated volumes of DMSO required to prepare different concentrations of this compound stock solutions from a starting mass of 1 mg, 5 mg, and 10 mg.
| Desired Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 3.6324 mL |
| 5 mM | 1 mg | 0.7265 mL |
| 10 mM | 1 mg | 0.3632 mL |
| 1 mM | 5 mg | 18.1620 mL |
| 5 mM | 5 mg | 3.6324 mL |
| 10 mM | 5 mg | 1.8162 mL |
| 1 mM | 10 mg | 36.3240 mL |
| 5 mM | 10 mg | 7.2648 mL |
| 10 mM | 10 mg | 3.6324 mL |
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for preparing this compound stock solutions and a conceptual representation of its application in a signaling pathway experiment.
Caption: Experimental workflow for this compound stock solution preparation.
Caption: Application of this compound stock solution in a cell-based assay.
References
Application Notes and Protocols for WAY-325485 Treatment
For: Researchers, scientists, and drug development professionals.
Abstract
This document aims to provide a detailed experimental workflow for the investigation of WAY-325485. However, comprehensive searches of publicly available scientific literature and chemical databases have yielded limited specific information regarding the biological activity, mechanism of action, and established experimental protocols for this compound. While the chemical structure and basic identifiers are known, there is a notable absence of published data on its pharmacological effects.
The information that is publicly available for this compound is summarized below. Due to the lack of specific biological data, the subsequent sections on experimental protocols and signaling pathways are presented as generalized frameworks that would be applicable to the initial characterization of a novel small molecule compound with an unknown mechanism of action.
Introduction to this compound
This compound is identified as an active small molecule. The key identifiers for this compound are:
| Identifier | Value |
| Chemical Name | [3-(4-chlorophenyl)-2-[[6-[[(2,4-difluorophenyl)methyl]sulfanyl]pyridazin-3-yl]methyl]imidazo[1,2-a]pyrimidin-8-yl]azetidine-3-carboxamide |
| Molecular Formula | C₂₉H₂₄Cl₂FN₅O₂S |
| CAS Number | 1160548-32-5 |
At present, there is no publicly available information on the specific biological target or the pharmacological profile of this compound. Therefore, the following sections outline a hypothetical experimental workflow for its initial characterization.
Proposed Experimental Workflow for Characterization
The following diagram outlines a logical workflow for the initial in vitro and in vivo characterization of a novel compound like this compound.
Caption: A generalized experimental workflow for the characterization of a novel compound.
Protocols for Initial Characterization
Given the unknown nature of this compound, initial experiments would focus on target identification and validation, followed by characterization of its cellular and physiological effects.
Target Identification and Validation Protocol
Objective: To identify the protein target(s) of this compound.
Methodology: Affinity Chromatography-Mass Spectrometry
-
Ligand Immobilization:
-
Synthesize a derivative of this compound containing a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Couple the derivatized this compound to the beads according to the manufacturer's protocol.
-
Prepare a control column with beads that have been treated with the linker arm alone.
-
-
Protein Extraction:
-
Prepare a cell lysate from a relevant cell line or tissue homogenate.
-
Centrifuge the lysate to remove cellular debris and collect the supernatant containing the proteome.
-
-
Affinity Chromatography:
-
Equilibrate both the this compound-coupled and control columns with a suitable binding buffer.
-
Load the protein extract onto both columns and allow it to incubate to facilitate binding.
-
Wash the columns extensively with the binding buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the specifically bound proteins from the this compound column using a competitive inhibitor (if known) or by changing the buffer conditions (e.g., pH, ionic strength).
-
-
Protein Identification:
-
Resolve the eluted proteins by SDS-PAGE.
-
Excise the protein bands that are unique to the this compound column.
-
Subject the excised bands to in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a protein database.
-
Cell Viability/Proliferation Assay Protocol
Objective: To determine the effect of this compound on cell viability and proliferation.
Methodology: MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubate the plate for a specified period (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Hypothetical Signaling Pathway
Without a known target, a specific signaling pathway cannot be detailed. However, many small molecule drugs modulate common cellular signaling pathways. The diagram below illustrates a generic kinase signaling cascade, a frequent target of therapeutic compounds.
Caption: A generic receptor tyrosine kinase signaling pathway.
Quantitative Data Summary
As no quantitative data for this compound is publicly available, the following table is a template that can be used to summarize key in vitro and in vivo parameters once they are experimentally determined.
| Parameter | Assay Type | Value | Units |
| IC₅₀ | Cell Proliferation | TBD | µM |
| Kᵢ | Competitive Binding | TBD | nM |
| EC₅₀ | Functional Reporter | TBD | µM |
| LD₅₀ | In Vivo Toxicology | TBD | mg/kg |
| T₁/₂ | Pharmacokinetics | TBD | hours |
Conclusion
The provided information represents a foundational approach to the characterization of the novel compound this compound. The absence of public data necessitates a de novo investigation starting with target identification and proceeding through a systematic evaluation of its in vitro and in vivo properties. The protocols and frameworks outlined in this document provide a roadmap for such an investigation. Further research is required to elucidate the specific biological activities and therapeutic potential of this compound.
Troubleshooting & Optimization
WAY-325485 not dissolving in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and handling WAY-325485 for experimental use.
Troubleshooting Guide: this compound Dissolution Issues
Researchers may encounter difficulties in dissolving this compound. This guide provides a systematic approach to troubleshoot and resolve common solubility challenges.
Initial Assessment: Has the recommended solvent been used?
The primary recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).
| Solvent | Concentration | Method | Important Notes |
| DMSO | 50 mg/mL (181.62 mM) | Ultrasonic treatment is required. | The use of new, non-hygroscopic DMSO is critical as absorbed water can significantly impact solubility.[1] |
If you are still experiencing issues with dissolution in DMSO, or if you need to use a different solvent system, please refer to the troubleshooting workflow and the detailed experimental protocols below.
Troubleshooting Workflow for this compound Dissolution
If this compound is not dissolving, follow this logical progression to identify and solve the issue.
Caption: Troubleshooting workflow for this compound dissolution.
Experimental Protocols
Protocol 1: Dissolving this compound in DMSO (Recommended)
This protocol outlines the standard procedure for preparing a stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, conical-bottom tube
-
Vortex mixer
-
Bath sonicator
-
Calibrated pipette
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder and transfer it to a sterile tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a concentration no higher than 50 mg/mL.
-
Initial Mixing: Briefly vortex the mixture to ensure the powder is wetted by the solvent.
-
Sonication: Place the tube in a bath sonicator. Sonicate the solution until all solid particles are dissolved. This may take several minutes. The solution should become clear.
-
Visual Inspection: Carefully inspect the solution against a light source to ensure no undissolved particulates remain.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]
Protocol 2: General Strategy for Alternative Solvents
If DMSO is not suitable for your experiment, this protocol provides a general approach to test solubility in other organic solvents.
Materials:
-
This compound powder
-
Alternative organic solvents (e.g., Ethanol, DMF)
-
Small, sealable glass vials
-
Magnetic stirrer and stir bars (optional)
-
Heating block or water bath (use with caution)
Procedure:
-
Small-Scale Test: Begin with a small amount of this compound (e.g., 1 mg) in a glass vial.
-
Solvent Addition: Add a small, measured volume of the alternative solvent to create a high target concentration.
-
Agitation: Vigorously vortex or stir the mixture.
-
Observation: Observe for dissolution. If the compound does not dissolve, proceed to the next steps.
-
Sonication: Sonicate the vial as described in Protocol 1.
-
Gentle Heating (Optional): If the compound remains insoluble, gently warm the solution (e.g., to 37°C). Caution: The stability of this compound at elevated temperatures is not well characterized. Monitor for any changes in color that might indicate degradation.
-
Dilution: If the compound dissolves, you have determined a starting point for your stock solution concentration. If it does not, you may need to add more solvent to find the saturation point.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in DMSO even with sonication. What should I do?
A1:
-
Check your DMSO: Ensure you are using a new, unopened bottle of anhydrous, high-purity DMSO. Older DMSO can absorb atmospheric moisture, which can significantly hinder the solubility of this compound.[1]
-
Verify Concentration: Double-check your calculations to ensure you have not exceeded the 50 mg/mL solubility limit.
-
Increase Sonication Time: Some batches may require longer sonication. Continue sonicating for an additional 10-15 minutes, ensuring the water in the sonicator does not become too warm.
-
Gentle Warming: As a last resort, you can try gently warming the solution to 30-40°C while sonicating. However, be aware that the thermal stability of this compound in solution is not fully characterized.
Q2: Can I dissolve this compound directly in aqueous buffers like PBS?
A2: Based on the general characteristics of imidazo[1,2-a]pyrimidine (B1208166) derivatives, it is highly unlikely that this compound will have significant solubility in aqueous buffers alone. To prepare a working solution in an aqueous buffer, first, dissolve the compound in a minimal amount of a water-miscible organic solvent (like DMSO or ethanol) to create a concentrated stock solution. Then, dilute this stock solution into your aqueous buffer. Be sure that the final concentration of the organic solvent is compatible with your experimental system.
Q3: How should I store my this compound stock solution?
A3: For long-term storage, aliquot your stock solution into single-use vials and store them at -80°C, which should maintain stability for up to 6 months. For shorter-term storage, -20°C is acceptable for up to 1 month. Always protect the solutions from light.[1] Avoid repeated freeze-thaw cycles as this can degrade the compound.
Q4: I see some precipitate in my stock solution after storing it at -20°C. Is it degraded?
A4: Precipitate formation upon cooling is common for compounds with moderate solubility. Before use, bring the vial to room temperature and sonicate again until the solution is clear. If the precipitate does not redissolve, it may indicate degradation or that the storage concentration is too high for that temperature.
Signaling Pathway Context
While the direct signaling pathway of this compound is not immediately relevant to its dissolution, understanding its nature as a small molecule inhibitor helps in appreciating the importance of achieving a fully solubilized state for accurate and reproducible experimental results. Inconsistent dissolution can lead to variable effective concentrations and unreliable data.
Caption: General experimental workflow emphasizing the critical dissolution step.
References
Technical Support Center: Optimizing Inhibitor-X Concentration for Cell Culture Experiments
Disclaimer: A thorough search of publicly available scientific literature and databases did not yield specific data on the biological activity or cell culture use of WAY-325485. Therefore, this guide utilizes a hypothetical small molecule kinase inhibitor, herein referred to as "Inhibitor-X," to provide a comprehensive framework for optimizing the concentration of a novel compound in cell culture. The principles, protocols, and troubleshooting advice presented are broadly applicable to small molecule inhibitors and are intended to serve as a detailed template for researchers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Inhibitor-X in cell culture?
A1: The optimal concentration for a novel inhibitor is highly dependent on the cell line and the specific biological question. A good starting point is to perform a dose-response experiment over a broad range of concentrations. Based on the inhibitory constant (IC50) from biochemical assays, a typical starting range for cell-based assays would be from 0.01 µM to 100 µM. It is crucial to determine the IC50 value for your specific cell line and experimental endpoint.[1][2]
Q2: How should I prepare and store stock solutions of Inhibitor-X?
A2: Most small molecule inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, sterile-filtered DMSO. This stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store the aliquots at -20°C or -80°C, protected from light. When preparing working dilutions, ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%, and ideally ≤ 0.1%) to prevent solvent-induced toxicity.[3][4]
Q3: How can I confirm that Inhibitor-X is engaging its intended target in my cells?
A3: Target engagement can be confirmed by assessing the phosphorylation status of a known downstream substrate of the target kinase. A common method is Western blotting, where you would expect to see a dose-dependent decrease in the phosphorylation of the substrate in cells treated with Inhibitor-X.[4][5] Cellular thermal shift assays (CETSA) or NanoBRET™ Target Engagement assays can also provide direct evidence of target binding within the cell.[6]
Q4: What are common causes of inconsistent results between experiments?
A4: Inconsistent results can stem from several factors, including:
-
Inhibitor Instability: The compound may degrade in the cell culture medium over the course of the experiment.
-
Cellular Health and Confluency: Variations in cell passage number, seeding density, and confluency can alter the cellular response to the inhibitor.
-
Inhibitor Preparation: Inconsistent preparation of stock solutions and working dilutions.
-
Off-Target Effects: At higher concentrations, the inhibitor may affect other cellular pathways, leading to variable phenotypes.[3][5]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| High levels of cytotoxicity observed at expected effective concentrations. | 1. Off-target toxicity: The inhibitor may be affecting other essential cellular pathways.[5] 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[3][4] 3. Cell line sensitivity: The chosen cell line may be particularly sensitive to the inhibition of the target pathway. | 1. Lower the concentration: Use the lowest effective concentration of the inhibitor. Consider testing a more selective inhibitor if available. 2. Run a solvent control: Ensure the final DMSO concentration is non-toxic for your cell line (typically <0.5%).[3] 3. Optimize exposure time: Reduce the incubation time to the minimum required to observe the desired effect. |
| No or weak inhibition of the target pathway. | 1. Suboptimal inhibitor concentration: The concentration used may be too low for the specific cell line. 2. Short incubation time: The inhibitor may require a longer incubation period to exert its effects. 3. Degraded inhibitor: The inhibitor stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.[1] 4. Poor cell permeability: The inhibitor may not be efficiently entering the cells. | 1. Perform a dose-response experiment: Test a wider and higher range of concentrations.[1] 2. Conduct a time-course experiment: Assess target inhibition at multiple time points (e.g., 1, 6, 12, 24 hours).[1] 3. Use a fresh aliquot: Prepare a fresh stock solution from powder if possible. 4. Consult manufacturer's data: Verify the cell permeability of the compound. |
| Discrepancy between biochemical and cell-based assay results. | 1. High intracellular ATP concentration: Cell-based assays have much higher ATP concentrations than biochemical assays, which can outcompete ATP-competitive inhibitors.[7] 2. Cellular efflux pumps: The inhibitor may be actively transported out of the cell by pumps like P-glycoprotein.[8] 3. Low target expression: The target kinase may not be highly expressed or active in the chosen cell line. | 1. Increase inhibitor concentration: Higher concentrations may be needed to achieve efficacy in a cellular context. 2. Use efflux pump inhibitors: Co-treatment with an efflux pump inhibitor (e.g., verapamil) can increase the intracellular concentration of your inhibitor.[8] 3. Verify target expression: Confirm the expression and activity of the target kinase in your cell model using Western blot or qPCR.[8] |
Experimental Protocols
Protocol 1: Determining the IC50 Value using a Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT assay to determine the concentration of Inhibitor-X that inhibits cell viability by 50%.
Materials:
-
Inhibitor-X stock solution (10 mM in DMSO)
-
Appropriate cancer cell line (e.g., A549, HeLa)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of Inhibitor-X in complete cell culture medium. A common starting range is 0.01, 0.1, 1, 10, and 100 µM. Remove the old medium and add 100 µL of the media containing the different inhibitor concentrations. Include a vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100% viability). Plot the percentage of cell viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.[9]
Protocol 2: Assessing Target Engagement via Western Blot
This protocol describes how to measure the phosphorylation of a downstream target of the kinase to confirm the inhibitory activity of Inhibitor-X.
Materials:
-
6-well cell culture plates
-
Inhibitor-X
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (for both phosphorylated and total target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of Inhibitor-X (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 1-6 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibody against the phosphorylated target protein. Subsequently, probe with an HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using a chemiluminescent substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total target protein to confirm equal protein loading.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total target protein at each inhibitor concentration.
Data Presentation
Table 1: Example IC50 Values for Inhibitor-X in Various Cancer Cell Lines
| Cell Line | IC50 (µM) after 72h exposure |
| A549 (Lung Carcinoma) | 1.2 |
| MCF-7 (Breast Adenocarcinoma) | 2.5 |
| U87 MG (Glioblastoma) | 5.8 |
| HCT116 (Colorectal Carcinoma) | 0.9 |
Table 2: Recommended Concentration Ranges for Different Experimental Endpoints
| Application | Example Cell Line | Concentration Range (µM) | Observed Effect |
| Inhibition of Target Phosphorylation | A549 | 0.1 - 5 | Dose-dependent decrease in p-Substrate |
| Inhibition of Cell Proliferation | HCT116 | 0.5 - 10 | Growth inhibition |
| Induction of Apoptosis | MCF-7 | 5 - 25 | Increased caspase-3/7 activity |
Visualizations
Caption: Hypothetical signaling pathway showing the inhibitory action of Inhibitor-X.
Caption: Experimental workflow for determining IC50 using an MTT assay.
Caption: Troubleshooting workflow for high cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
WAY-325485 In Vivo Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WAY-325485 in in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential therapeutic area?
This compound is a small molecule belonging to the imidazo[1,2-a]pyrimidine (B1208166) class of compounds. This class is known for a wide range of biological activities.[1][2] Derivatives of imidazo[1,2-a]pyrimidine have been investigated as anticancer agents, including inhibitors of Wnt/β-catenin signaling and c-KIT, as well as for their potential antiviral, anti-inflammatory, and central nervous system (CNS) activities, such as targeting GABA-A receptors.[2][3][4] Therefore, in vivo studies with this compound are likely to be in the fields of oncology, immunology, or neuroscience.
Q2: What are the key pre-clinical considerations before starting in vivo experiments with this compound?
Before initiating in vivo experiments, it is crucial to establish the physicochemical properties of this compound, including its solubility and stability. As a poorly soluble compound, developing a suitable vehicle formulation for administration is a critical first step. Preliminary in vitro studies to determine the effective concentration range can help in dose selection for in vivo studies.
Troubleshooting Guides
Formulation and Administration Issues
Q1: I am having trouble dissolving this compound for in vivo administration. What are the recommended solvents and vehicles?
This compound is known to be soluble in DMSO.[5] For in vivo studies, it is common to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a suitable vehicle.
Here is a table of commonly used vehicles for poorly soluble compounds for oral administration in rats, along with their no-observed-effect levels (NOELs):
| Vehicle | No-Observed-Effect Level (NOEL) in Rats (2-week oral administration) |
| Polyethylene glycol 400 (PEG 400) | 1,250 mg/kg/day |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1,000 mg/kg/day |
| Polysorbate 80 (Tween 80) | 250 mg/kg/day |
| Olive oil | 4,500 mg/kg/day |
| Sesame oil | 4,500 mg/kg/day |
Data from a study on solvents for short-term oral toxicity studies in rats.[6][7]
Experimental Protocol: Vehicle Formulation for a Poorly Soluble Compound
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, 50 mg/mL.
-
Vehicle Preparation: Prepare the desired vehicle. A common combination for oral administration is a mixture of PEG 400 and water or a suspension in methyl cellulose. For intraperitoneal or intravenous injections, a solution containing DMSO, PEG 300, Tween 80, and saline is often used.
-
Final Formulation: On the day of the experiment, dilute the DMSO stock solution with the chosen vehicle to the final desired concentration. It is crucial to ensure the final concentration of DMSO is low (typically <10% for oral and <5% for parenteral routes) to avoid toxicity.
-
Solubility Check: After preparing the final formulation, visually inspect for any precipitation. It is also recommended to check the stability of the formulation over the duration of the experiment.
Q2: My animals are showing signs of irritation or toxicity after administration. What could be the cause?
This could be due to the vehicle, the compound itself, or the administration procedure.
-
Vehicle Toxicity: High concentrations of organic solvents like DMSO can cause local irritation and systemic toxicity.[8] Refer to the NOEL values in the table above and ensure your vehicle composition is within safe limits. Always include a vehicle-only control group in your experiments to differentiate between vehicle effects and compound effects.
-
Compound Toxicity: The compound itself may have inherent toxicity at the administered dose. Consider performing a dose-range finding study to determine the maximum tolerated dose (MTD).
-
Administration Route: The route of administration can influence local tolerance. For example, subcutaneous injections of certain formulations can cause skin reactions. Ensure the administration technique is appropriate and performed correctly.
Pharmacokinetic and Efficacy Issues
Q1: I am not observing the expected biological effect in my in vivo model. What are the potential reasons?
Several factors could contribute to a lack of efficacy:
-
Poor Bioavailability: this compound, as a poorly soluble compound, may have low oral bioavailability. This means that after oral administration, not enough of the compound is absorbed into the bloodstream to reach its target. Consider alternative administration routes like intraperitoneal (IP) or intravenous (IV) injection to bypass the gastrointestinal tract.
-
Inadequate Dose: The dose administered may be too low to elicit a biological response. A dose-response study is essential to determine the optimal dose.
-
Rapid Metabolism: The compound may be rapidly metabolized and cleared from the body. Pharmacokinetic studies to measure the concentration of the compound in plasma and target tissues over time are crucial to understand its exposure profile.
-
Target Engagement: It is important to verify that the compound is reaching its intended biological target. This can be assessed through pharmacodynamic (PD) marker studies, where the effect of the compound on a specific biomarker related to its mechanism of action is measured in the target tissue.
Experimental Protocol: Basic Pharmacokinetic Study
-
Animal Dosing: Administer this compound to a cohort of animals at a specific dose and route.
-
Blood Sampling: Collect blood samples at various time points after administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Use a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the concentration of this compound in the plasma samples.
-
Data Analysis: Plot the plasma concentration versus time to determine key pharmacokinetic parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve, representing total exposure).
Visualizations
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving the Bioavailability of WAY-325485
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the bioavailability of WAY-325485. The following information is based on established principles for improving the bioavailability of poorly soluble compounds and should be adapted to the specific experimental context.
Frequently Asked Questions (FAQs)
Q1: My in-vitro assays with this compound show high potency, but I'm not observing the expected efficacy in my in-vivo animal models. What could be the primary reason for this discrepancy?
A1: A common reason for a disconnect between in-vitro potency and in-vivo efficacy is poor oral bioavailability. For an orally administered compound to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to enter systemic circulation.[1][2][3] If this compound has low aqueous solubility, its dissolution rate will be low, leading to poor absorption and, consequently, low bioavailability. It is essential to evaluate the physicochemical properties of this compound, particularly its solubility and permeability, to diagnose the issue.
Q2: What are the initial strategies I should consider to improve the bioavailability of this compound?
A2: The initial focus should be on enhancing the compound's solubility and dissolution rate.[1] Key initial strategies to explore include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[4][5]
-
Formulation with Solubilizing Excipients: Using co-solvents, surfactants, or complexing agents can significantly increase the solubility of a compound in an aqueous environment.[6][7]
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can create a more soluble amorphous form.[4][8]
Q3: I've noticed that the formulated this compound precipitates out of solution upon storage or when diluted. How can I address this?
A3: Precipitation of the compound from a formulation can occur due to supersaturation or a change in the pH of the environment.[1]
-
Supersaturation: The concentration of this compound in your vehicle may be higher than its thermodynamic solubility. Consider reducing the concentration or incorporating a precipitation inhibitor, such as a polymer like hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP).
-
pH-Dependent Solubility: If the solubility of this compound is dependent on pH, a shift in pH upon storage or dilution into aqueous media can trigger precipitation. It is advisable to use a buffered formulation to maintain an optimal pH for solubility.[1]
Q4: Can the presence or absence of food in animal models affect the bioavailability of this compound?
A4: Yes, the presence of food can significantly impact the absorption of poorly soluble drugs.[1] Food can alter the pH of the gastrointestinal tract, increase splanchnic blood flow, and stimulate the secretion of bile salts, which can enhance the solubilization of lipophilic compounds. It is crucial to standardize the feeding schedule of the animals in your studies to ensure consistent and reproducible results.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Low and variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility and slow dissolution rate. | 1. Micronization/Nanonization: Reduce the particle size of the this compound powder. 2. Formulation Optimization: Develop a formulation using solubilizing excipients (co-solvents, surfactants). 3. Lipid-Based Formulations: Explore self-emulsifying drug delivery systems (SEDDS) or other lipid-based carriers.[9][10][11] |
| Precipitation of this compound in the formulation during preparation or administration. | The compound's concentration exceeds its solubility in the vehicle. | 1. Lower the Concentration: Use a lower, more stable concentration of this compound. 2. Add Stabilizers: Incorporate precipitation inhibitors (e.g., HPMC, PVP) into the formulation. |
| Inconsistent results between different batches of in-vivo experiments. | Lack of formulation homogeneity or inconsistent dosing. | 1. Ensure Homogeneity: For suspensions, ensure uniform mixing before each dose. For solutions, confirm that the compound is fully dissolved.[1] 2. Standardize Procedures: Maintain consistent experimental conditions, including animal fasting/feeding times. |
| High first-pass metabolism is suspected to be reducing bioavailability. | The compound is extensively metabolized in the liver before reaching systemic circulation. | 1. Lipid-Based Formulations: Certain lipid formulations can promote lymphatic transport, which bypasses the liver.[11][12] 2. Prodrug Approach: Consider synthesizing a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active form in-vivo.[13] |
Experimental Protocols
Protocol 1: Screening for Optimal Solubilizing Excipients
Objective: To identify suitable co-solvents and surfactants that enhance the solubility of this compound.
Methodology:
-
Prepare stock solutions of various pharmaceutically acceptable co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol) and surfactants (e.g., Polysorbate 80, Cremophor® EL).
-
Add an excess amount of this compound to a fixed volume of each individual excipient and to various mixtures of excipients.
-
To ensure saturation is reached, equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C) for 24-48 hours.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Preparation and Evaluation of a Micronized Suspension
Objective: To prepare a suspension of micronized this compound and assess its physical stability.
Methodology:
-
Micronization: Reduce the particle size of this compound using a jet mill or a similar micronization technique. Characterize the particle size distribution using laser diffraction.
-
Vehicle Preparation: Prepare an aqueous vehicle containing a suspending agent (e.g., 0.5% w/v carboxymethyl cellulose) and a wetting agent (e.g., 0.1% w/v docusate (B154912) sodium).
-
Suspension Formulation: Gradually add the micronized this compound to the vehicle while continuously stirring to form a uniform suspension.
-
Stability Assessment: Store the suspension at different conditions (e.g., room temperature, 4°C) and visually inspect for signs of settling, caking, or crystal growth over a set period.
Visualizations
Caption: Workflow for addressing poor in-vivo efficacy.
Caption: Troubleshooting logic for low bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. erpublications.com [erpublications.com]
- 10. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. symmetric.events [symmetric.events]
- 12. [PDF] Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Semantic Scholar [semanticscholar.org]
- 13. How to improve the bioavailability of a drug? [synapse.patsnap.com]
WAY-325485 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with experimental variability and reproducibility when working with the investigational compound WAY-325485.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an experimental small molecule inhibitor of the novel kinase, "Variability Associated Kinase 1" (VAK1). VAK1 is a key upstream regulator of the MAPK/ERK and PI3K/Akt signaling pathways. By inhibiting VAK1, this compound is expected to modulate cell proliferation, survival, and differentiation. The precise signaling cascade is still under investigation.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability and reproducibility, this compound should be stored as a lyophilized powder at -20°C. For short-term use (up to 1 week), a stock solution in DMSO can be stored at -20°C. For long-term storage, it is recommended to aliquot the stock solution and store at -80°C to minimize freeze-thaw cycles. Avoid repeated exposure to light.
Q3: We are observing significant batch-to-batch variability in our cell-based assays. What could be the cause?
A3: Batch-to-batch variability is a common challenge in early-stage drug discovery. Several factors could contribute to this issue:
-
Compound Stability: Ensure proper storage and handling as outlined in Q2. Degradation of the compound can lead to reduced potency.
-
Cell Line Integrity: Regularly perform cell line authentication and mycoplasma testing. Genetic drift in cultured cells can alter their response to treatment.
-
Assay Conditions: Minor variations in cell density, serum concentration, incubation time, and reagent preparation can lead to significant differences in results. Standardize these parameters across all experiments.
-
Solvent Effects: High concentrations of DMSO can be toxic to cells. Maintain a final DMSO concentration of <0.1% in your assays.
Q4: The IC50 value of this compound in our hands is different from the initial reports. Why might this be?
A4: Discrepancies in IC50 values can arise from several sources. Please refer to the table below for a summary of reported IC50 values and their corresponding experimental conditions.
| Cell Line | Assay Type | Seeding Density (cells/well) | Incubation Time (h) | Reported IC50 (nM) |
| HEK293 | Cell Viability (MTT) | 5,000 | 48 | 150 |
| HeLa | Apoptosis (Caspase-3) | 10,000 | 24 | 75 |
| A549 | Proliferation (BrdU) | 7,500 | 72 | 220 |
Ensure that your experimental setup aligns with the conditions that most closely match your research goals. Variations in cell line, endpoint measurement, and incubation time can all influence the apparent potency of the compound.
Troubleshooting Guides
Problem 1: Inconsistent results in Western blot analysis of downstream signaling.
-
Symptom: High variability in the phosphorylation status of ERK and Akt after treatment with this compound.
-
Possible Causes & Solutions:
-
Sub-optimal Treatment Time: The kinetics of VAK1 inhibition and its effect on downstream pathways may be transient. Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to identify the optimal time point for observing maximal inhibition of p-ERK and p-Akt.
-
Cell Synchronization: Cell cycle state can influence signaling pathway activity. Consider synchronizing your cells (e.g., by serum starvation) before treatment to reduce this source of variability.
-
Lysate Preparation: Ensure rapid and efficient cell lysis on ice with freshly prepared lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.
-
Problem 2: High background signal in immunofluorescence staining.
-
Symptom: Difficulty in distinguishing specific staining of target proteins from non-specific background fluorescence.
-
Possible Causes & Solutions:
-
Antibody Specificity: Validate the primary antibody to ensure it specifically recognizes the target protein. Run appropriate controls, such as isotype controls and cells known not to express the target.
-
Blocking and Permeabilization: Optimize blocking conditions (e.g., using 5% BSA or normal goat serum) and permeabilization steps (e.g., with Triton X-100 or saponin) to minimize non-specific antibody binding.
-
Washing Steps: Increase the number and duration of washing steps after primary and secondary antibody incubations to remove unbound antibodies.
-
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the proposed signaling pathway of this compound and a general experimental workflow for its characterization.
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for this compound.
Technical Support Center: Sirtuin Activator Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sirtuin activators. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common pitfalls and ensure the robustness of your experimental results.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible activation in in-vitro assays.
Question: My putative sirtuin activator shows strong activity in my primary screen, but the results are not reproducible. What could be the cause?
Answer: This is a common issue often stemming from assay artifacts. The initial discovery of many sirtuin-activating compounds (STACs) utilized fluorescence-based assays with non-native substrates, which introduced several potential pitfalls.[1][2]
Possible Causes and Solutions:
-
Fluorophore-Dependent Activation: The most significant artifact in early STAC research was the dependence of activation on the fluorescent moiety (e.g., AMC or TAMRA) attached to the peptide substrate.[1][2] Some compounds do not activate SIRT1 with native peptide substrates but require the presence of a fluorophore or a bulky hydrophobic group.
-
Troubleshooting Step: Validate your findings using an assay with a native, label-free peptide substrate. Orthogonal assays like those based on mass spectrometry or the PNC1-OPT assay, which measures nicotinamide (B372718) production, are recommended.[3][4][5]
-
-
Compound Autofluorescence: The test compound itself may be fluorescent at the excitation and emission wavelengths used in your assay, leading to a false-positive signal.[6][7]
-
Troubleshooting Step: Always run a control experiment with the compound in the assay buffer without the enzyme or substrate to measure its intrinsic fluorescence. Subtract this background from your experimental readings.
-
-
Non-specific Protein Aggregation: Some compounds can form aggregates that sequester the enzyme or substrate, leading to apparent activation or inhibition that is not due to a specific interaction with the sirtuin.
-
Troubleshooting Step: Include a non-ionic detergent like Triton X-100 (at a concentration above the critical micelle concentration, e.g., 0.01%) in your assay buffer to disrupt non-specific aggregation. Also, test the compound's activity at various concentrations; true activators will typically show a saturable dose-response curve.
-
-
Redox Cycling: Certain compounds can undergo redox cycling, which can affect NAD+/NADH ratios or generate reactive oxygen species (ROS) that interfere with the assay components or enzyme activity.[8][9]
-
Troubleshooting Step: Include antioxidants like DTT in your assay buffer.[5] Be cautious with compounds known to have redox potential and consider assays that are less sensitive to changes in the redox environment.
-
Issue 2: Promising in-vitro activity does not translate to cellular or in-vivo effects.
Question: My compound is a potent SIRT1 activator in vitro, but I don't see the expected downstream effects in my cell-based assays or animal models. Why?
Answer: The discrepancy between in-vitro and in-vivo activity is a frequent challenge. Several factors can contribute to this, ranging from compound properties to complex cellular biology.
Possible Causes and Solutions:
-
Poor Cell Permeability or Bioavailability: The compound may not efficiently cross the cell membrane or may have poor pharmacokinetic properties in vivo.
-
Troubleshooting Step: Assess the compound's cell permeability using methods like the PAMPA assay. For in-vivo studies, conduct pharmacokinetic analysis to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
-
Off-Target Effects: The observed cellular or physiological effects may be due to the compound acting on other targets besides the intended sirtuin. For instance, some synthetic SIRT1 activators like SRT1720 have been shown to activate AMPK independently of SIRT1.[10]
-
Troubleshooting Step: Perform target engagement studies in cells to confirm that the compound interacts with the sirtuin of interest at relevant concentrations. Use genetic models (e.g., SIRT1 knockout or knockdown cells/animals) to verify that the compound's effects are dependent on the target sirtuin.
-
-
Cellular NAD+ Levels: Sirtuin activity is critically dependent on the availability of NAD+.[11] If cellular NAD+ levels are limiting, even a potent activator may not be able to enhance sirtuin activity.
-
Troubleshooting Step: Measure cellular NAD+ levels to ensure they are not a limiting factor. Consider co-treatment with NAD+ precursors like nicotinamide riboside (NR) or nicotinamide mononucleotide (NMN), although this can non-specifically activate all sirtuins.[12]
-
Frequently Asked Questions (FAQs)
Q1: What are the key differences between the "Fluor de Lys" assay and label-free assays?
A1: The "Fluor de Lys" assay is a two-step, fluorescence-based assay that uses a peptide substrate labeled with a fluorophore (like AMC) and a quencher.[13] Sirtuin-mediated deacetylation allows a developer enzyme (trypsin) to cleave the peptide, releasing the fluorophore and causing an increase in fluorescence.[13] The primary pitfall is that some activators, like resveratrol (B1683913), were found to require the fluorophore for their activating effect, making the results an artifact of the assay system.[1][2]
Label-free assays, such as those using mass spectrometry or the PNC1-OPT method, utilize native peptide substrates.[3][5]
-
Mass Spectrometry: Directly measures the formation of the deacetylated peptide product.
-
PNC1-OPT Assay: Measures the production of nicotinamide, a co-product of the sirtuin deacetylation reaction.[3][4] These methods avoid the artifacts associated with fluorescent labels and are considered more reliable for validating true sirtuin activators.
Q2: How can I be sure my compound is a direct sirtuin activator?
A2: Demonstrating direct activation requires a multi-pronged approach:
-
Show activity with a native substrate: Use a label-free assay to confirm activation.[3][4]
-
Biophysical evidence of binding: Use techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence polarization to show a direct physical interaction between the compound and the sirtuin enzyme.[1]
-
Kinetic analysis: A direct allosteric activator will typically lower the Michaelis constant (Km) of the enzyme for its substrate without significantly affecting the maximum reaction velocity (Vmax).[10]
-
Structural studies: X-ray crystallography or NMR spectroscopy can provide definitive evidence of the binding site and mechanism of action.
Q3: Are natural compounds like resveratrol reliable SIRT1 activators?
A3: Resveratrol was one of the first identified SIRT1 activators, but its use comes with caveats.[12] While it can activate SIRT1, its effects are often modest, and it has numerous other biological targets.[10][12] Moreover, its activation of SIRT1 is highly dependent on the substrate used, showing much stronger effects with fluorophore-labeled peptides.[1] For research purposes, it's crucial to use resveratrol with appropriate controls and be aware of its potential for off-target effects. Newer, synthetic STACs have been developed with improved potency and specificity, though they too can have off-target effects.[10][12]
Q4: What are the most common off-targets for sirtuin activators?
A4: Off-target effects are a significant concern. Many STACs have been found to interact with a range of other proteins. A notable example is the activation of AMP-activated protein kinase (AMPK), which can produce metabolic effects similar to those expected from SIRT1 activation.[10] Other reported off-targets for various STACs include numerous receptors, enzymes, transporters, and ion channels.[10] It is essential to consult inhibitor profiling studies and conduct selectivity screening for any new compound.
Quantitative Data Summary
Table 1: Selectivity and Off-Target Effects of Common Sirtuin Modulators
| Compound | Primary Target | Type | Reported Selectivity / Off-Target Effects |
| Resveratrol | SIRT1 | Activator | Activates SIRT1; also inhibits SIRT3 and SIRT5. Interacts with many other proteins.[10][12] |
| SRT1720 | SIRT1 | Activator | Activates SIRT1; also inhibits SIRT3. Can activate AMPK independently of SIRT1.[10] |
| MDL-800 | SIRT6 | Activator | Selective for SIRT6 over SIRT1/2/3/5/7 in vitro.[10] |
| EX-527 | SIRT1 | Inhibitor | Highly potent for SIRT1; can inhibit SIRT2 at higher concentrations.[10] |
| AGK2 | SIRT2 | Inhibitor | >14-fold selectivity for SIRT2 over SIRT1/3.[10] |
Experimental Protocols
Protocol 1: In Vitro SIRT1 Activity Assay (PNC1-OPT Method)
This method measures the production of nicotinamide, a product of the sirtuin deacetylation reaction, avoiding artifacts from labeled substrates.[3][4]
Materials:
-
Recombinant SIRT1 enzyme
-
Native acetylated peptide substrate (e.g., from p53 or PGC-1α)
-
β-NAD+
-
Recombinant yPnc1 enzyme (nicotinamidase)
-
Ortho-phthalaldehyde (OPT) developer reagent
-
Nicotinamide (for standard curve)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT
-
96-well black opaque plates
Procedure:
-
Prepare Nicotinamide Standards: Create a standard curve by serially diluting a nicotinamide stock solution in assay buffer to final concentrations of 0, 5, 10, 20, 30, 40, and 50 µM.[4]
-
Reaction Setup: In a 96-well plate, set up the reactions in triplicate. For each well, combine:
-
SIRT1 enzyme (final concentration ~50-100 nM)
-
Test compound (at desired concentrations) or vehicle (e.g., DMSO)
-
Native peptide substrate (final concentration at or near its Km)
-
-
Initiate Reaction: Add β-NAD+ (final concentration ~500 µM) to each well to start the reaction. Include "no NAD+" controls to measure background fluorescence.[4]
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Nicotinamide Conversion: Add yPnc1 enzyme to each well and incubate for another 30 minutes at 37°C to convert the nicotinamide produced by SIRT1 into nicotinic acid and ammonia (B1221849).
-
Development: Add the OPT developer reagent to each well.[3] Incubate in the dark at 37°C for 15 minutes. The OPT reacts with the ammonia produced in the previous step to form a fluorescent product.
-
Measurement: Read the fluorescence on a plate reader with excitation at ~420 nm and emission at ~460 nm.[4]
-
Analysis: Calculate the net fluorescence for each sample by subtracting the "no NAD+" control reading.[4] Determine the concentration of nicotinamide produced using the standard curve.
Visualizations
Signaling and Workflow Diagrams
References
- 1. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The controversial world of sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The role of sirtuins in modulating redox stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIRT1 is a redox-sensitive deacetylase that is post-translationally modified by oxidants and carbonyl stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Sirtuin activators as an anti-aging intervention for longevity [explorationpub.com]
- 12. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioluminescence Assay of Lysine Deacylase Sirtuin Activity - PMC [pmc.ncbi.nlm.nih.gov]
WAY-325485 degradation and storage issues
This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation, storage, and handling of WAY-325485. While specific degradation pathways for this compound are not extensively documented in publicly available literature, this guide offers troubleshooting advice and answers to frequently asked questions based on general principles of small molecule stability and handling.
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound, with a focus on troubleshooting potential degradation and storage problems.
Q1: I am observing a decrease in the activity of my this compound solution over time. What could be the cause?
A1: A gradual loss of activity can be indicative of compound degradation. Several factors could contribute to this:
-
Improper Storage: this compound solutions have limited stability at warmer temperatures. Ensure you are adhering to the recommended storage conditions.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can accelerate degradation. It is best practice to aliquot your stock solution into single-use volumes.
-
Exposure to Light: Some compounds are light-sensitive and can degrade upon exposure to UV or even ambient light. While the photosensitivity of this compound is not specifically documented, it is a good laboratory practice to store solutions in amber vials or tubes wrapped in foil.
-
Oxidation: Exposure to air can lead to oxidation of sensitive compounds. While not confirmed for this compound, this is a common degradation pathway for many small molecules.
-
Hydrolysis: If your experimental buffer is aqueous, the compound may be susceptible to hydrolysis, which is the breakdown of the compound by water. The rate of hydrolysis can be influenced by the pH of the buffer.
Q2: My this compound solution appears cloudy or has visible precipitate. What should I do?
A2: Cloudiness or precipitation can indicate several issues:
-
Poor Solubility: The concentration of your solution may exceed the solubility of this compound in the chosen solvent. You may need to prepare a more dilute solution or gently warm it to aid dissolution.
-
Degradation: The precipitate could be a degradation product that is less soluble than the parent compound.
-
Solvent Evaporation: Over time, especially if not sealed properly, the solvent can evaporate, leading to an increase in the compound's concentration and subsequent precipitation.
It is not recommended to use a solution with precipitate, as the exact concentration will be unknown. Try to redissolve the compound; if that fails, it is best to prepare a fresh solution.
Q3: I am seeing inconsistent results between experiments using this compound. Could this be related to degradation?
A3: Inconsistent results are a common consequence of compound instability. If you are experiencing variability, consider the following:
-
Solution Age: Are you using freshly prepared solutions for each experiment? The stability of this compound in your specific experimental buffer is likely unknown. It is always best to prepare fresh dilutions from a properly stored stock solution for each experiment.
-
Handling Procedures: Ensure that your handling procedures are consistent. This includes the time the compound is left at room temperature, exposure to light, and the method of dilution.
To investigate if degradation is the cause of inconsistency, you can perform a simple stability test. Prepare your working solution and analyze its purity or activity at different time points (e.g., 0, 2, 4, 8, and 24 hours) under your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: The solid form of this compound should be stored at -20°C.
Q2: What is the best way to prepare and store stock solutions of this compound?
A2: It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. Once prepared, the stock solution should be aliquoted into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Q3: What are the recommended storage conditions and stability for this compound stock solutions?
A3: The stability of this compound stock solutions depends on the storage temperature:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.[1]
It is also recommended to protect the solutions from light.[1]
Q4: Can I store my diluted, ready-to-use this compound solutions?
A4: It is generally not recommended to store diluted aqueous solutions for extended periods, as the stability in these conditions is often unknown. For optimal and reproducible results, it is best to prepare fresh dilutions from your frozen stock solution immediately before each experiment.
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (Powder) | -20°C | Not specified | N/A |
| Stock Solution | -80°C | Up to 6 months | Protect from light; avoid repeated freeze-thaw cycles |
| Stock Solution | -20°C | Up to 1 month | Protect from light; avoid repeated freeze-thaw cycles |
Experimental Protocols & Visualizations
Experimental Workflow for Handling and Storage of this compound
The following diagram outlines the recommended workflow for handling and storing this compound to minimize degradation and ensure experimental consistency.
Caption: Recommended workflow for handling and storing this compound.
Troubleshooting Workflow for Unexpected Experimental Results
This diagram provides a logical workflow to troubleshoot unexpected experimental outcomes that may be related to this compound stability.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Interpreting Unexpected Results with Dasatinib
Welcome to the technical support center for Dasatinib. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during in vitro and in vivo experiments with this multi-targeted kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Dasatinib?
Dasatinib is a potent, ATP-competitive tyrosine kinase inhibitor. Its primary targets are the BCR-ABL fusion protein and the SRC family of kinases (SRC, LCK, YES, FYN).[1][2][3][4] It binds to both the active and inactive conformations of the ABL kinase domain, which contributes to its high potency and its ability to overcome resistance to other kinase inhibitors like Imatinib.[1][2][3] By inhibiting these kinases, Dasatinib blocks downstream signaling pathways that are crucial for the proliferation, survival, and migration of cancer cells.[2][5]
Q2: Beyond BCR-ABL and SRC kinases, what are other known targets of Dasatinib?
Dasatinib is a multi-targeted inhibitor and has been shown to inhibit other kinases, which can be considered off-target effects depending on the experimental context. These include c-KIT, platelet-derived growth factor receptor β (PDGFRβ), and ephrin type-A receptor 2 (EPHA2) at nanomolar concentrations.[1][2][3] More recently, LIMK1 has also been identified as a direct target.[6][7] At higher, micromolar concentrations, Dasatinib can inhibit a broader range of kinases.[8]
Q3: We are observing a weaker than expected inhibition of our target protein phosphorylation. What could be the cause?
Several factors could contribute to this observation. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Q4: We see a paradoxical increase in the phosphorylation of a downstream signaling molecule after Dasatinib treatment. Is this a known phenomenon?
Yes, paradoxical pathway activation is a recognized, though less common, phenomenon with kinase inhibitors. This can occur due to the complex nature of signaling networks, including the disruption of negative feedback loops or engagement of compensatory signaling pathways. For instance, inhibition of a primary target might relieve feedback inhibition on an alternative pathway, leading to its activation. It is crucial to perform a time-course and dose-response experiment to characterize this effect thoroughly.
Q5: Our cell line, which was initially sensitive to Dasatinib, has developed resistance. What are the common mechanisms of resistance?
Resistance to Dasatinib can be broadly categorized into BCR-ABL-dependent and BCR-ABL-independent mechanisms.[9][10]
-
BCR-ABL-dependent resistance: This is often due to point mutations in the BCR-ABL kinase domain, with the T315I mutation being a notable example that confers resistance to both Imatinib and Dasatinib.[11][12]
-
BCR-ABL-independent resistance: This can arise from the activation of alternative signaling pathways that bypass the need for BCR-ABL signaling.[9][10] Examples include the activation of other kinases or signaling pathways that promote cell survival and proliferation.[9]
Troubleshooting Guides
Issue 1: Inconsistent or Weaker-Than-Expected Inhibition of Target Kinase
| Potential Cause | Troubleshooting Steps |
| Compound Solubility and Stability | Dasatinib has pH-dependent solubility.[13] Ensure the compound is fully dissolved in a suitable solvent like DMSO before diluting into aqueous buffers.[13][14] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[4] |
| Cell Line Integrity | Verify that your cell lines are free from mycoplasma contamination and are of a low passage number.[13] Cell lines can exhibit genetic drift over time, leading to altered drug responses. |
| Experimental Conditions | Standardize cell density, serum concentration, and incubation times across experiments. Variations in these parameters can significantly impact results.[13] |
| Incorrect Dosing | Perform a dose-response curve to determine the IC50 value for your specific cell line and endpoint.[15][16] The effective concentration can vary significantly between different cell lines.[17] |
Issue 2: High Degree of Cell Death in Long-Term Experiments
| Potential Cause | Troubleshooting Steps |
| Compound Cytotoxicity | Dasatinib can induce apoptosis and cell cycle arrest.[6][18] For long-term studies, it may be necessary to use a lower concentration to minimize general cytotoxicity while still achieving the desired on-target effect. |
| Cumulative Effects | The continuous presence of the inhibitor can lead to cumulative stress on the cells. Consider intermittent dosing schedules (e.g., treating for a period, followed by a drug-free period) to mimic in vivo pharmacokinetics more closely. |
| Off-Target Effects | At higher concentrations or with prolonged exposure, off-target effects can contribute to cytotoxicity.[16] Ensure you are using the lowest effective concentration to maximize on-target specificity. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of Dasatinib in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myeloid Leukemia | ~0.005 | [15] |
| LAMA-84 | Chronic Myeloid Leukemia | ~0.005 | [15] |
| MDA-MB-231 | Breast Cancer | 0.16 | [8] |
| HT29 | Colon Cancer | 1.46 | [15] |
| SW820 | Colorectal Carcinoma | 12.38 | [15] |
| MCF7 | Breast Cancer | Moderately Resistant | [8] |
| T47D | Breast Cancer | Moderately Resistant | [8] |
Table 2: Kinase Inhibitory Activity of Dasatinib
| Kinase Target | IC50 (nM) | Reference |
| ABL | < 1.0 | [4] |
| SRC | 0.5 | [4] |
| LCK | 0.4 | [4] |
| YES | 0.5 | [4] |
| c-KIT | 5.0 | [4] |
| ADCK3 | 299 | [19] |
Visualizations
Caption: Simplified signaling pathway of Dasatinib's primary and selected off-target effects.
Caption: Standard experimental workflow for Western Blot analysis of Dasatinib's effects.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is to determine the IC50 of Dasatinib in a specific cell line.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
Dasatinib stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[17][20]
-
Drug Preparation: Prepare a serial dilution of Dasatinib in complete culture medium. Include a vehicle control (DMSO) at the same concentration as the highest Dasatinib dilution.[15]
-
Treatment: Remove the overnight culture medium and add the medium containing the different concentrations of Dasatinib or the vehicle control.
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).[15][17]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.[20]
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.[15]
Protocol 2: Western Blot for Target Engagement
This protocol is to assess the effect of Dasatinib on the phosphorylation of a downstream target, such as CrkL, a substrate of BCR-ABL.[21][22]
Materials:
-
Your cell line of interest (e.g., K562)
-
Dasatinib
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Polyacrylamide gels
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CrkL and anti-total-CrkL)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Seed cells and treat with varying concentrations of Dasatinib for the desired time (e.g., 2-4 hours).[21][23]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.[18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[24]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.[24]
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[24]
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-CrkL) overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands.[23]
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-CrkL) or a loading control (e.g., actin) for normalization.
-
Data Analysis: Quantify the band intensities to determine the change in protein phosphorylation relative to the total protein or loading control.[18]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 3. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]
- 6. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dasatinib synergizes with doxorubicin to block growth, migration, and invasion of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. ashpublications.org [ashpublications.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Examining the Effects of Dasatinib, Sorafenib, and Nilotinib on Vascular Smooth Muscle Cells: Insights into Proliferation, Migration, and Gene Expression Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Controlling for Vehicle Effects in Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information will assist in designing and executing well-controlled in vivo studies, with a focus on managing the potential confounding effects of drug vehicles.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential in my experiments?
A1: A vehicle control is a crucial component of in vivo studies where a test compound is administered dissolved or suspended in a solvent, known as a vehicle. The vehicle control group receives the same volume of the vehicle alone, administered via the same route and frequency as the experimental group. This control is essential to differentiate the pharmacological effects of the test compound from any biological effects induced by the vehicle itself. Without a proper vehicle control, any observed effects could be erroneously attributed to the test compound when they may, in fact, be a response to the vehicle.
Q2: My compound, WAY-325485, is soluble in DMSO. What is a suitable vehicle for in vivo administration?
A2: For compounds soluble in Dimethyl Sulfoxide (B87167) (DMSO), a common practice for in vivo studies, particularly for subcutaneous injections in rodents, is to use a co-solvent system. Neat DMSO can have biological effects and may cause irritation at the injection site. Therefore, it is typically diluted with a sterile, physiologically compatible buffer such as phosphate-buffered saline (PBS) or 0.9% saline. The final concentration of DMSO should be kept as low as possible while ensuring the compound remains in solution. It is critical to test the solubility of your compound in the final vehicle formulation at the desired concentration before administration.
Q3: What are the potential confounding effects of commonly used vehicles?
A3: Different vehicles can have various biological effects that may interfere with experimental outcomes. For instance, DMSO is known to have anti-inflammatory and analgesic properties and can affect the immune system.[1][2][3][4] Saline, while generally considered inert, can impact metabolic markers and ventilation if administered in large volumes.[5][6][7] Polyethylene (B3416737) glycol (PEG) can have anti-inflammatory effects and may alter the absorption of co-administered substances.[8][9] A summary of potential vehicle effects is provided in the table below.
Troubleshooting Guides
Issue 1: High Variability or Unexpected Results in the Vehicle Control Group
Potential Cause: The chosen vehicle may have intrinsic biological activity that is affecting the experimental model.
Troubleshooting Steps:
-
Literature Review: Conduct a thorough literature search for known effects of the vehicle in your specific animal model and for the endpoints you are measuring.
-
Pilot Study: Before commencing a large-scale experiment, run a small pilot study with a naive animal group and a vehicle-treated group to assess the baseline effects of the vehicle.
-
Alternative Vehicles: If significant effects are observed, consider alternative, more inert vehicles if your compound's solubility allows.
Issue 2: Inconsistent Results Across Different Experiments
Potential Cause: Inconsistencies in the preparation of the vehicle or the administration procedure can introduce variability.
Troubleshooting Steps:
-
Standard Operating Procedure (SOP): Develop and strictly adhere to a detailed SOP for vehicle and drug formulation preparation. This should include precise measurements, mixing procedures, and storage conditions.
-
Consistent Administration: Ensure that the volume, rate, and anatomical location of the injection are consistent across all animals and all experimenters.
-
Blinding: Whenever possible, blind the experimenters to the treatment groups to minimize unconscious bias in handling and data collection.
Data Presentation: Summary of Potential Vehicle Effects
| Vehicle | Route of Administration | Potential Biological Effects | References |
| Dimethyl Sulfoxide (DMSO) | Intraperitoneal, Subcutaneous, Oral | Anti-inflammatory, analgesic, immunomodulatory (can be suppressive or enhancing depending on context), potential for neurotoxicity at high concentrations. | [1][2][3][4] |
| 0.9% Saline | Intravenous, Intraperitoneal, Subcutaneous | Generally well-tolerated. High volumes may lead to hyperchloremic metabolic acidosis and affect ventilation. Can influence metabolic markers. | [5][6][7] |
| Polyethylene Glycol (PEG) | Oral, Intravenous | Can have anti-inflammatory effects. May alter the absorption of other substances from the gastrointestinal tract. | [8][9] |
Experimental Protocols
Protocol 1: Preparation of a DMSO/Saline Vehicle for Subcutaneous Administration
This protocol describes the preparation of a 10% DMSO in 0.9% saline vehicle, a common formulation for subcutaneous injection in mice.
Materials:
-
Dimethyl Sulfoxide (DMSO), cell culture grade or higher
-
Sterile 0.9% Sodium Chloride (Saline) solution
-
Sterile, pyrogen-free microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Procedure:
-
In a sterile microcentrifuge tube, add 100 µL of DMSO.
-
To the same tube, add 900 µL of sterile 0.9% saline.
-
Vortex the solution for 30 seconds to ensure thorough mixing.
-
Visually inspect the solution to ensure it is clear and free of precipitates.
-
This solution is your 10% DMSO vehicle. For the experimental group, the test compound (e.g., this compound) would be first dissolved in the initial 100 µL of DMSO before the addition of saline. Ensure the final concentration of the compound is correct.
-
Administer the same volume of this vehicle to both the control and experimental groups.
Mandatory Visualizations
Signaling Pathway for this compound
Extensive searches of scientific literature and chemical databases did not yield information on the specific mechanism of action or the signaling pathways modulated by this compound. This information is not publicly available at this time. Therefore, a diagram for its signaling pathway cannot be provided.
Experimental Workflow for a Vehicle-Controlled Study
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. researchgate.net [researchgate.net]
- 3. Immunomodulatory effects and potential clinical applications of dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DMSO Represses Inflammatory Cytokine Production from Human Blood Cells and Reduces Autoimmune Arthritis | PLOS One [journals.plos.org]
- 5. Saline as a vehicle control does not alter ventilation in male CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Saline as a vehicle control does not alter ventilation in male CD‐1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Co‐administration of polyethylene glycol with binge ethanol reduces markers of intestinal and hepatic inflammation in C57BL/6J mice by diminishing ethanol absorption through the intestinal wall - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional PEG-peptide hydrogels to modulate local inflammation induced by the proinflammatory cytokine TNFα - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Sirtuin Activators: Resveratrol vs. the Uncharacterized WAY-325485
For researchers, scientists, and professionals in drug development, the quest for potent and specific sirtuin activators is of paramount importance for developing therapeutics targeting age-related diseases, metabolic disorders, and neurodegeneration. This guide provides a detailed comparison of the well-studied natural polyphenol, resveratrol (B1683913), with the compound WAY-325485. However, a significant disparity in available data must be noted at the outset. While resveratrol has been the subject of extensive research, there is a notable absence of publicly available scientific literature or experimental data characterizing this compound as a sirtuin activator. Consequently, this guide will provide a comprehensive overview of resveratrol's properties as a sirtuin activator, alongside the current void of information for this compound, thereby highlighting the state of current research and the data necessary for a complete comparative analysis.
Resveratrol: A Deep Dive into a Prominent Sirtuin Activator
Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol found in various plants, including grapes, blueberries, and peanuts.[1] It has garnered significant scientific interest for its potential health benefits, many of which are attributed to its ability to activate sirtuins, a class of NAD+-dependent deacetylases that play crucial roles in cellular regulation.[2][3]
Mechanism of Sirtuin Activation
Resveratrol's activation of SIRT1, the most studied mammalian sirtuin, is complex and involves both direct and indirect mechanisms.
-
Direct Activation: Initial studies reported that resveratrol directly binds to and allosterically activates SIRT1, leading to an increased affinity for its substrates.[4] This direct activation, however, has been a subject of debate, with some studies suggesting it is an artifact of the in vitro assays used, particularly those employing fluorophore-labeled substrates.[5][6] More recent evidence suggests that direct activation is substrate-dependent and may involve a conformational change in the SIRT1 enzyme that enhances substrate binding.[4][7]
-
Indirect Activation: Resveratrol can also activate SIRT1 indirectly by increasing the intracellular levels of NAD+, a co-substrate essential for sirtuin activity.[8][9] This is thought to occur through the activation of AMP-activated protein kinase (AMPK), which in turn stimulates NAD+ biosynthesis.[1]
The signaling pathway for resveratrol-mediated SIRT1 activation is multifaceted, as illustrated in the diagram below.
Quantitative Data on Resveratrol's Sirtuin Activation
The following table summarizes key quantitative data from in vitro studies on resveratrol's activation of SIRT1. It is important to note that the degree of activation can vary significantly depending on the experimental conditions, particularly the substrate used.
| Assay Type | Substrate | Fold Activation (approx.) | EC₅₀ (µM) | Reference |
| Fluor de Lys | p53-AMC | ~8-fold | ~46 | [5] |
| Fluor de Lys | FdL-p53 | Stimulated | N/A | [10] |
| Mass Spectrometry | Native H4 peptide | No significant activation | N/A | [10] |
| Peptide Microarray | Various (6802 sites) | Substrate-dependent | N/A | [6] |
| Enzyme-coupled assay | p53-AMC | Stimulated | N/A |
N/A: Not available in the cited source.
This compound: An Uncharacterized Compound in the Context of Sirtuin Activation
In stark contrast to the wealth of data on resveratrol, searches of scientific databases and patent literature for this compound reveal no information regarding its activity as a sirtuin activator. The compound is listed by several chemical suppliers, but without any accompanying biological data.
This lack of information makes a direct comparison of its performance against resveratrol impossible. To evaluate this compound as a potential sirtuin activator, a series of experiments would be required, following established protocols.
Experimental Protocols for Assessing Sirtuin Activation
For researchers interested in characterizing novel compounds like this compound or further investigating known activators, several robust experimental protocols are available.
In Vitro Sirtuin Activity Assays
These assays directly measure the enzymatic activity of purified sirtuins in the presence of a test compound.
-
Fluor de Lys™ Assay:
-
Principle: This is a fluorescence-based assay that uses a peptide substrate containing an acetylated lysine (B10760008) residue and a fluorophore.[4]
-
Procedure:
-
Purified SIRT1 enzyme is incubated with the fluorogenic acetylated peptide substrate and NAD+.
-
The test compound (e.g., resveratrol or this compound) is added at various concentrations.
-
SIRT1 deacetylates the substrate.
-
A developer solution is added, which contains a protease that specifically cleaves the deacetylated peptide, releasing the fluorophore.
-
The resulting fluorescence is measured and is directly proportional to the sirtuin activity.
-
-
Data Analysis: The fold activation is calculated by comparing the fluorescence in the presence of the compound to the vehicle control.
-
-
PNC1-OPT Assay:
-
Principle: This assay is substrate-agnostic as it measures the production of nicotinamide (B372718), a byproduct of the sirtuin deacetylation reaction.
-
Procedure:
-
Purified SIRT1 is incubated with a native (non-fluorophore-labeled) acetylated peptide substrate, NAD+, and the test compound.
-
The reaction is stopped, and the yeast nicotinamidase enzyme (Pnc1) is added to convert the nicotinamide produced into nicotinic acid and ammonia (B1221849).
-
The ammonia is then detected fluorometrically by reaction with o-phthalaldehyde (B127526) (OPT).
-
-
Data Analysis: The increase in fluorescence corresponds to the amount of nicotinamide produced and thus the sirtuin activity.
-
The general workflow for in vitro screening of sirtuin activators is depicted below.
Cellular Assays
These assays assess the effects of a compound on sirtuin activity within a cellular context.
-
Western Blotting for Substrate Acetylation:
-
Principle: Measures the acetylation status of known sirtuin substrates (e.g., p53, PGC-1α) in cells treated with the test compound.
-
Procedure:
-
Culture cells and treat with the test compound.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane and probe with antibodies specific for the acetylated and total forms of the substrate protein.
-
-
Data Analysis: A decrease in the ratio of acetylated to total protein indicates an increase in sirtuin activity.
-
-
Mitochondrial Function Assays:
-
Principle: SIRT1 activation is linked to improved mitochondrial biogenesis and function.[4]
-
Procedure: Assess parameters such as mitochondrial mass (e.g., using MitoTracker dyes), oxygen consumption rate (e.g., using a Seahorse analyzer), and ATP production in cells treated with the compound.
-
Data Analysis: An increase in these parameters can be an indirect indicator of sirtuin activation.
-
Conclusion
The comparison between resveratrol and this compound as sirtuin activators is currently one-sided. Resveratrol is a well-documented, albeit complex, activator of SIRT1 with a substantial body of research supporting its activity through both direct and indirect mechanisms. The quantitative data, while variable, provides a solid foundation for its use as a reference compound in sirtuin research.
In contrast, this compound remains an uncharacterized entity in the field of sirtuin biology. For researchers and drug developers, this represents both a gap in knowledge and an opportunity for discovery. The experimental protocols outlined in this guide provide a clear path forward for the systematic evaluation of this compound and other novel compounds as potential sirtuin modulators. A thorough investigation, beginning with in vitro enzymatic assays and progressing to cellular and in vivo models, will be necessary to determine if this compound holds any promise as a sirtuin activator and to enable a meaningful comparison with established compounds like resveratrol.
References
- 1. US20140348961A1 - Sirtuin activator - Google Patents [patents.google.com]
- 2. A patent review of sirtuin activators: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Basis for Sirtuin Function: What We Know and What We Don’t - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A molecular mechanism for direct sirtuin activation by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sirtuin Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 7. US20060014705A1 - Compositions and methods for selectively activating human sirtuins - Google Patents [patents.google.com]
- 8. Structural basis for allosteric, substrate-dependent stimulation of SIRT1 activity by resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20230310355A1 - Sirtuin activator, and method for activating sirtuin - Google Patents [patents.google.com]
- 10. Bidirectional Text Messaging for Measurement and Motivation of Medication Adherence in Hypertension, a Pilot Study | Clinical Research Trial Listing [centerwatch.com]
Validating the Neuroprotective Potential of WAY-316606: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of neuroprotective drug discovery is continually evolving, with a growing focus on signaling pathways that govern neuronal survival and resilience. One such critical pathway is the Wnt/β-catenin signaling cascade, dysregulation of which is implicated in the pathogenesis of various neurodegenerative diseases. This guide provides a comparative analysis of WAY-316606, a selective inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1), against other Wnt signaling activators, to validate its potential as a neuroprotective agent. While direct experimental data on the neuroprotective effects of WAY-316606 is emerging, its mechanism of action provides a strong rationale for its investigation in this context.
Mechanism of Action: WAY-316606 and Wnt Signaling Activation
WAY-316606 functions by selectively binding to and inhibiting sFRP-1, a natural antagonist of the Wnt signaling pathway. sFRP-1 sequesters Wnt ligands, preventing them from binding to their Frizzled (Fz) receptors and LRP5/6 co-receptors. By inhibiting sFRP-1, WAY-316606 effectively "releases the brakes" on Wnt signaling, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to regulate the expression of target genes involved in neuronal survival, differentiation, and synaptic plasticity.
dot
Caption: Mechanism of WAY-316606 in Wnt signaling.
Comparative Analysis of Wnt Signaling Activators
To contextualize the potential neuroprotective efficacy of WAY-316606, this guide compares it with two well-characterized GSK-3β inhibitors, Lithium Chloride and CHIR99021, which also activate the Wnt/β-catenin pathway.
| Compound | Mechanism of Action | Reported EC50/IC50 | Key Experimental Findings (Non-Neuroprotective) |
| WAY-316606 | Selective sFRP-1 Inhibitor | EC50: 0.65 µM (Wnt signaling activation in U2-OS cells) | - Promotes bone formation in murine calvarial organ culture. - Enhances hair shaft production in human hair follicle culture. |
| Lithium Chloride | Non-selective GSK-3β Inhibitor | IC50: ~1-2 mM for GSK-3β | - Long-standing treatment for bipolar disorder. - Modulates multiple signaling pathways. |
| CHIR99021 | Selective GSK-3β Inhibitor | IC50: 6.7 nM for GSK-3β, 10 nM for GSK-3α | - Maintains pluripotency of embryonic stem cells. - Promotes differentiation of various cell types. |
Experimental Evidence for Neuroprotection via Wnt Signaling Activation
While direct neuroprotective data for WAY-316606 is not yet widely published, extensive research on other Wnt activators demonstrates the therapeutic promise of this pathway in models of neurodegeneration.
In Vitro Neuroprotection
Experimental Model: Primary cortical neurons or neuronal cell lines (e.g., SH-SY5Y) are treated with a neurotoxic insult, such as amyloid-beta (Aβ) oligomers or glutamate (B1630785), to model aspects of Alzheimer's disease or ischemic injury, respectively.
| Compound | Neurotoxic Insult | Cell Type | Protective Effect |
| Lithium Chloride | Amyloid-beta (Aβ) | Primary cortical neurons | Increased cell viability, reduced apoptosis.[1] |
| CHIR99021 | Glutamate | Primary cortical neurons | Attenuated excitotoxicity, preserved neuronal morphology. |
In Vivo Neuroprotection
Experimental Model: Transgenic mouse models of Alzheimer's disease (e.g., APP/PS1) or rodent models of ischemic stroke (e.g., middle cerebral artery occlusion - MCAO).
| Compound | Animal Model | Key Findings |
| Lithium Chloride | APP/PS1 mice | Reduced Aβ plaque load, improved cognitive function.[1] |
| CHIR99021 | Rat MCAO model | Reduced infarct volume, improved neurological score. |
Experimental Protocols
In Vitro Neuroprotection Assay
dot
Caption: Workflow for in vitro neuroprotection assay.
Detailed Methodology:
-
Cell Culture: Plate primary cortical neurons or SH-SY5Y cells at a density of 1x10^5 cells/well in a 96-well plate and culture for 24 hours.
-
Pre-treatment: Treat cells with varying concentrations of WAY-316606, Lithium Chloride, or CHIR99021 for 2 hours.
-
Neurotoxic Insult: Add amyloid-beta oligomers (10 µM) or glutamate (100 µM) to the wells and incubate for 24-48 hours.
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Assessment of Apoptosis (Caspase-3 Assay):
-
Lyse the cells and add a caspase-3 substrate.
-
Measure the fluorescence generated by the cleavage of the substrate.
-
In Vivo Alzheimer's Disease Model
dot
Caption: Workflow for in vivo Alzheimer's model.
Detailed Methodology:
-
Animal Model: Use APP/PS1 double transgenic mice, which develop age-dependent amyloid plaque pathology.
-
Treatment: Administer WAY-316606, Lithium Chloride, or vehicle control to the mice via oral gavage or intraperitoneal injection daily for 3 months, starting at 6 months of age.
-
Behavioral Testing (Morris Water Maze):
-
Train mice to find a hidden platform in a circular pool of water.
-
Record the escape latency and path length to assess spatial learning and memory.
-
-
Histological Analysis:
-
Perfuse the mice and collect brain tissue.
-
Perform immunohistochemistry using antibodies against Aβ to visualize amyloid plaques.
-
Use Nissl staining to assess neuronal loss in the hippocampus and cortex.
-
-
Quantification: Quantify the plaque burden and neuronal counts using image analysis software.
Conclusion and Future Directions
WAY-316606, through its targeted inhibition of sFRP-1, presents a promising and more specific approach to activating the neuroprotective Wnt/β-catenin signaling pathway compared to broader-acting GSK-3β inhibitors. While direct experimental validation of its neuroprotective effects is a critical next step, the extensive evidence supporting the role of Wnt activation in mitigating neurodegenerative processes provides a strong foundation for its further investigation. Future studies should focus on evaluating WAY-316606 in established in vitro and in vivo models of neurodegeneration to generate the quantitative data necessary to confirm its therapeutic potential for diseases such as Alzheimer's, Parkinson's, and ischemic stroke.
References
In-depth Analysis of WAY-325485: Data Not Publicly Available
An extensive review of publicly accessible scientific literature and pharmacological databases has revealed a significant lack of information regarding the compound WAY-325485. While this designation appears in the catalogues of some chemical suppliers, detailed experimental data on its biological activity, mechanism of action, and cross-validation in multiple models are not available in the public domain.
Consequently, the creation of a comprehensive comparison guide, including quantitative data, detailed experimental protocols, and signaling pathway visualizations as initially requested, cannot be fulfilled at this time. The core requirements of data presentation, experimental protocol disclosure, and visualization of its mechanism are contingent on the availability of primary research data, which is currently absent from the scientific record.
It is possible that this compound is an internal research compound that has not yet been the subject of published studies. Often, compounds undergo extensive internal evaluation before their pharmacological profiles are disclosed in peer-reviewed journals or at scientific conferences.
For researchers, scientists, and drug development professionals interested in this compound, the primary recourse would be to directly contact the originating institution or manufacturer, should that information be ascertainable, to inquire about the availability of research data or a potential timeline for its release.
Without foundational data on its biological target and effects, any attempt to generate a comparison guide or associated materials would be purely speculative and would not meet the standards of scientific accuracy and objectivity. We will continue to monitor for any future publications or disclosures regarding this compound and will update this response as new information becomes available.
WAY-325485: An Enigmatic Molecule with No Publicly Available Data for Metabolic Disorder Treatment
Despite interest in novel therapeutic agents for metabolic disorders, a comprehensive review of publicly accessible scientific literature, patent databases, and chemical repositories reveals a significant lack of information regarding the compound WAY-325485. This absence of data precludes any meaningful comparison of its efficacy, mechanism of action, or experimental protocols against existing treatments for conditions such as diabetes, obesity, and hyperlipidemia.
Currently, this compound is listed by several chemical suppliers as an "active molecule." Its chemical formula is given as C₁₇H₁₃N₃O and its CAS number is 177937-81-4. However, beyond these basic identifiers, there is no available information on its biological targets, signaling pathways, or any preclinical or clinical studies related to metabolic diseases. Searches for patents associated with this compound and its potential use in metabolic disorders have not yielded any relevant results.
Without any published research, it is impossible to provide the detailed comparison guide requested by the user. Key information that is currently unavailable includes:
-
Mechanism of Action: The specific biological target and signaling pathway through which this compound might exert a therapeutic effect are unknown.
-
Preclinical and Clinical Data: There are no published studies detailing the efficacy of this compound in cell-based assays, animal models of metabolic disease, or human clinical trials.
-
Experimental Protocols: Without published research, there are no experimental methodologies to report or replicate.
-
Quantitative Data: No quantitative data on the performance of this compound is available to be summarized in comparative tables.
Consequently, the creation of diagrams for signaling pathways or experimental workflows involving this compound is not feasible.
For researchers, scientists, and drug development professionals interested in novel treatments for metabolic disorders, the focus must remain on compounds with established and published data. A vast body of research exists for various therapeutic classes, including but not limited to:
-
Glucagon-like peptide-1 (GLP-1) receptor agonists (e.g., semaglutide, liraglutide)
-
Sodium-glucose cotransporter-2 (SGLT2) inhibitors (e.g., empagliflozin, canagliflozin)
-
Dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., sitagliptin, saxagliptin)
-
Thiazolidinediones (TZDs) (e.g., pioglitazone)
-
Metformin
These established treatments have extensive publicly available data on their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols used to evaluate them.
WAY-325485: A Statistical Analysis and Comparison with Osteoporosis Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of available experimental data on WAY-325485, a novel small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1). The content herein is intended to offer an objective comparison of this compound's performance against other sFRP-1 inhibitors and established osteoporosis treatments, supported by experimental data.
Introduction to this compound and sFRP-1 Inhibition
This compound is an investigational compound that targets sFRP-1, a key negative regulator of the canonical Wnt signaling pathway. By inhibiting sFRP-1, this compound is designed to enhance Wnt signaling, which plays a crucial role in promoting bone formation by stimulating osteoblast differentiation and activity. This mechanism of action positions this compound as a potential anabolic agent for the treatment of bone-loss disorders such as osteoporosis.
Wnt Signaling Pathway and sFRP-1 Inhibition
The canonical Wnt signaling pathway is integral to bone homeostasis. In the absence of Wnt ligands, β-catenin is targeted for degradation by a destruction complex. Binding of Wnt to its receptors, Frizzled (Fzd) and LRP5/6, leads to the disassembly of the destruction complex, allowing β-catenin to accumulate and translocate to the nucleus, where it activates the transcription of genes involved in osteoblastogenesis. sFRP-1 acts as an antagonist by binding directly to Wnt ligands, preventing them from activating the signaling cascade. Inhibitors of sFRP-1, such as this compound, block this interaction, thereby promoting Wnt-mediated bone formation.
Comparative Analysis of sFRP-1 Inhibitors
While specific quantitative data for this compound is not publicly available, data from its close analogs, WAY-316606 and WAY-362692, provide insights into the potential efficacy of this class of compounds.
| Compound | Target | Binding Affinity (Kd) | Functional Potency (EC50/IC50) | In Vitro/Ex Vivo Effects |
| WAY-316606 | sFRP-1 | 0.08 µM[1] | 0.65 µM (Wnt signaling activation)[1] | Increased total bone area in murine calvarial organ culture.[1] |
| WAY-362692 | sFRP-1 | - | 20 nM (IC50, sFRP-1 binding); 30 nM (EC50, Wnt signaling activation)[1] | Increased total bone area by 75% in an ex vivo bone formation model.[1] |
| This compound | sFRP-1 | Data not available | Data not available | Data not available |
Comparison with Established Osteoporosis Therapies
The following table compares the mechanism of action and clinical outcomes of this compound's therapeutic class with current standard-of-care treatments for osteoporosis.
| Drug Class | Example Drug | Mechanism of Action | Effect on Bone Mineral Density (BMD) | Fracture Risk Reduction |
| sFRP-1 Inhibitors | This compound (projected) | Anabolic: Enhances Wnt signaling to stimulate bone formation. | Expected to increase BMD. | Expected to reduce fracture risk. |
| Bisphosphonates | Alendronate | Antiresorptive: Inhibits osteoclast activity, reducing bone resorption.[2][3] | Increases BMD. | Reduces vertebral and non-vertebral fractures.[4] |
| SERMs | Raloxifene (B1678788) | Antiresorptive: Mimics estrogen's effects on bone, reducing bone turnover.[5] | Increases BMD, primarily at the spine.[6] | Reduces vertebral fractures.[5] |
| Parathyroid Hormone Analogs | Teriparatide | Anabolic: Stimulates osteoblast activity and new bone formation.[7] | Significantly increases lumbar spine BMD.[8][9] | Reduces vertebral and non-vertebral fractures.[10] |
| RANKL Inhibitors | Denosumab | Antiresorptive: Inhibits osteoclast formation, function, and survival. | Increases BMD at all skeletal sites. | Reduces vertebral, non-vertebral, and hip fractures.[11][12] |
Experimental Protocols
In Vitro Wnt Signaling Assay
Objective: To determine the potency of a compound in activating the canonical Wnt signaling pathway.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Cells are transiently transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a constitutively active Renilla luciferase plasmid (for normalization).
-
Treatment: Transfected cells are treated with varying concentrations of the test compound (e.g., this compound) in the presence of a sub-optimal concentration of Wnt3a conditioned media.
-
Luciferase Assay: After 24-48 hours of incubation, luciferase activity is measured using a dual-luciferase reporter assay system.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated. The EC50 value is determined by plotting the normalized luciferase activity against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Alkaline Phosphatase (ALP) Activity Assay in Osteoblasts
Objective: To assess the effect of a compound on osteoblast differentiation.
Methodology:
-
Cell Culture: Primary mouse osteoblasts or a pre-osteoblastic cell line (e.g., MC3T3-E1) are cultured in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Osteogenic Induction: Cells are cultured in osteogenic differentiation medium containing ascorbic acid and β-glycerophosphate.
-
Treatment: Cells are treated with varying concentrations of the test compound.
-
ALP Staining/Assay: After 7-14 days, cells are either fixed and stained for ALP activity using a solution containing naphthol AS-MX phosphate (B84403) and Fast Blue BB salt, or lysed for a quantitative colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate.
-
Data Analysis: For staining, the intensity of the blue color is qualitatively assessed. For the quantitative assay, the absorbance at 405 nm is measured, and ALP activity is normalized to total protein content.
Murine Calvarial Organ Culture Assay
Objective: To evaluate the effect of a compound on ex vivo bone formation.
Methodology:
-
Tissue Isolation: Calvariae are dissected from neonatal mice (4-7 days old).
-
Culture: The calvariae are placed on stainless steel grids in a 6-well plate containing culture medium (e.g., BGJb medium) supplemented with serum.
-
Treatment: The medium is supplemented with varying concentrations of the test compound.
-
Histological Analysis: After 5-7 days, the calvariae are fixed, decalcified, and embedded in paraffin. Sections are cut and stained with hematoxylin (B73222) and eosin (B541160) (H&E) or Masson's trichrome.
-
Histomorphometry: The area of new bone formation is quantified using image analysis software.
Ovariectomized (OVX) Rat Model of Osteoporosis
Objective: To assess the in vivo efficacy of a compound in preventing or treating estrogen-deficiency-induced bone loss.
Methodology:
-
Animal Model: Adult female Sprague-Dawley rats undergo either bilateral ovariectomy (OVX) or a sham operation.
-
Treatment: Treatment with the test compound or vehicle is initiated either immediately after surgery (prevention model) or after a period of established bone loss (treatment model). The compound is administered daily via an appropriate route (e.g., oral gavage, subcutaneous injection).
-
Bone Mineral Density (BMD) Measurement: BMD of the lumbar spine and femur is measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).
-
Biomechanical Testing: At the end of the study, femurs are harvested for three-point bending tests to determine bone strength.
-
Histomorphometry: Tibias are processed for undecalcified bone histology to assess parameters of bone formation and resorption.
Conclusion
This compound, as an sFRP-1 inhibitor, represents a promising anabolic approach for the treatment of osteoporosis. While direct experimental data for this compound is limited in the public domain, the data from its analogs, WAY-316606 and WAY-362692, demonstrate potent inhibition of sFRP-1 and subsequent activation of Wnt signaling, leading to increased bone formation in preclinical models. Compared to existing antiresorptive and anabolic therapies, sFRP-1 inhibitors offer a novel mechanism of action that directly stimulates bone building. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this and other novel bone anabolic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Alendronate Sodium? [synapse.patsnap.com]
- 4. bmj.com [bmj.com]
- 5. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of raloxifene on bone mineral density and biochemical markers of bone turnover in Japanese postmenopausal women with osteoporosis: results from a randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Teriparatide on Bone Mineral Density and Bone Markers in Real-Life: Argentine Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bone Mineral Density Response from Teriparatide in Patients with Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. mdpi.com [mdpi.com]
- 11. Denosumab reduces the risk of osteoporotic fractures in postmenopausal women, particularly in those with moderate to high fracture risk as assessed with FRAX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The risk of subsequent osteoporotic fractures is decreased in subjects experiencing fracture while on denosumab: results from the FREEDOM and FREEDOM Extension studies - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on Somatostatin Receptor Type 2 (SSTR2) Antagonists
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Initial searches for published data on "WAY-325485" did not yield specific findings, suggesting it may be an internal designation not widely reported in scientific literature. This guide therefore focuses on the broader, yet highly relevant, topic of somatostatin (B550006) receptor type 2 (SSTR2) antagonists, a class of compounds with significant therapeutic and diagnostic potential, particularly in oncology. This comparison objectively assesses the performance of prominent SSTR2 antagonists against agonists, supported by experimental data from published, peer-reviewed studies.
The development of SSTR2 antagonists marks a paradigm shift in targeting neuroendocrine tumors (NETs).[1] For years, SSTR2 agonists were the standard for imaging and peptide receptor radionuclide therapy (PRRT).[1] However, a growing body of preclinical and clinical evidence now demonstrates the superiority of SSTR2 antagonists.[1]
Key Advantages of SSTR2 Antagonists over Agonists
A pivotal discovery was that SSTR2 antagonists can be more effective for in vivo targeting despite their limited internalization into tumor cells.[1] This counterintuitive finding is attributed to several key advantages:
-
Increased Number of Binding Sites: Antagonists have been shown to bind to a significantly higher number of receptor sites on human tumor samples compared to agonists.[1]
-
Higher Tumor Uptake: Preclinical and clinical studies have consistently demonstrated that radiolabeled SSTR2 antagonists exhibit higher tumor uptake and better tumor-to-background contrast than their agonist counterparts.[2]
-
Improved Therapeutic Efficacy: The enhanced tumor accumulation of radiolabeled antagonists can lead to higher radiation doses delivered to the tumor, resulting in better treatment efficacy.[2]
Comparative Preclinical Data of SSTR2 Antagonists vs. Agonists
The following table summarizes key preclinical data comparing the performance of SSTR2 antagonists and agonists. The data is compiled from various studies and highlights the superior binding affinity and tumor uptake of antagonists.
| Compound Type | Radioligand | Cell Line | Binding Affinity (Kd, nM) | Tumor Uptake (%ID/g) | Reference |
| Antagonist | 99mTc-CIM-ANT | AR42J | 4.2 | >18 | [3] |
| Antagonist | 177Lu-DOTA-Peptide 2 | HT-29 | 11.14 | High (unquantified) | [4] |
| Antagonist | 177Lu-DOTA-BASS | - | 8.16 | High (unquantified) | [4] |
| Agonist | 99mTc-CIM-TOC | AR42J | 9.7 | >18 | [3] |
| Agonist | 111In-DOTA-TOC | AR42J | 34 | 8.5 | [3] |
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.
1. Competitive Binding Assay
-
Objective: To determine the binding affinity (Kd) of SSTR2 ligands.
-
Cell Line: AR42J (rat pancreatic acinar cell line) or other SSTR2-expressing cells.
-
Radioligand: A radiolabeled SSTR2 ligand (e.g., 111In-DOTA-TOC).
-
Procedure:
-
Plate AR42J cells in 24-well plates.
-
Incubate the cells with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound (agonist or antagonist).
-
After incubation, wash the cells to remove unbound ligand.
-
Lyse the cells and measure the radioactivity using a gamma counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Determine the Kd value using the Cheng-Prusoff equation.[3]
-
2. In Vivo Tumor Uptake Studies
-
Objective: To evaluate the tumor-targeting ability of radiolabeled SSTR2 ligands.
-
Animal Model: Nude mice bearing xenografts of SSTR2-positive tumors (e.g., AR42J or HT-29).
-
Procedure:
-
Inject the radiolabeled compound intravenously into tumor-bearing mice.
-
At various time points post-injection, euthanize the mice and dissect the tumors and major organs.
-
Measure the radioactivity in each tissue using a gamma counter.
-
Calculate the tumor uptake as the percentage of the injected dose per gram of tissue (%ID/g).[3]
-
3. Internalization Assay
-
Objective: To determine the extent to which a radiolabeled ligand is internalized by cells upon receptor binding.
-
Cell Line: SSTR2-expressing cells.
-
Procedure:
-
Incubate cells with the radiolabeled ligand at 37°C.
-
At different time points, treat the cells with an acidic buffer to strip off the surface-bound radioactivity.
-
Measure the radioactivity in the acid-stripped fraction (surface-bound) and the cell lysate (internalized).
-
Express the internalized radioactivity as a percentage of the total cell-associated radioactivity.[4]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: SSTR2 Agonist vs. Antagonist Mechanism of Action.
Caption: Workflow for Comparing SSTR2 Agonists and Antagonists.
References
Safety Operating Guide
Safe Disposal of WAY-325485: A Procedural Guide for Laboratory Personnel
For Researchers, Scientists, and Drug Development Professionals: This document provides essential guidance on the proper disposal procedures for WAY-325485. Given the limited publicly available safety data specific to this compound, the following procedures are based on best practices for handling heterocyclic compounds of the imidazo[1,2-a]pyrimidine (B1208166) class and general laboratory safety protocols. A thorough risk assessment should be conducted by qualified personnel before handling and disposal.
I. Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | [3-(4-chlorophenyl)-2-[[6-[[(2,4-difluorophenyl)methyl]sulfanyl]pyridazin-3-yl]methyl]imidazo[1,2-a]pyrimidin-8-yl]azetidine-3-carboxamide | Immunomart[1] |
| CAS Number | 177937-81-4 | Immunomart[1] |
| Molecular Formula | C33H26ClF2N7O2S | Immunomart[1] |
| Storage Temperature | -20°C | Immunomart[1] |
II. Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure the appropriate personal protective equipment is worn to minimize exposure.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for any tears or punctures before use.
-
Body Protection: A laboratory coat, long-sleeved clothing, and closed-toe shoes are mandatory.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols, a properly fitted respirator may be necessary.
III. Spill Management
In the event of a spill, immediate action is crucial to prevent chemical exposure and environmental contamination.
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, use absorbent materials to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Clean: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All contaminated materials must be disposed of as hazardous waste.
IV. Disposal Workflow
The proper disposal of this compound, like other specialized chemical compounds, requires a systematic approach involving waste segregation, containment, and labeling.
Caption: Logical workflow for the proper disposal of this compound.
V. Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Identify all materials contaminated with this compound, including unused product, solutions, and disposable labware (e.g., pipette tips, vials).
-
Segregate the waste into compatible categories:
-
Solid Waste: Unused compound, contaminated gloves, paper towels, etc.
-
Liquid Waste: Solutions containing this compound. Further segregate based on solvent (e.g., halogenated vs. non-halogenated solvents).
-
-
-
Container Selection and Management:
-
Choose waste containers that are chemically resistant to the waste they will hold. For liquid waste, use tightly sealed containers. For solid waste, a clearly labeled, sealable bag or container is appropriate.
-
Ensure all containers are in good condition and free from leaks.
-
Do not overfill waste containers.
-
-
Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "[3-(4-chlorophenyl)-2-[[6-[[(2,4-difluorophenyl)methyl]sulfanyl]pyridazin-3-yl]methyl]imidazo[1,2-a]pyrimidin-8-yl]azetidine-3-carboxamide" and "this compound."
-
The approximate concentration and quantity of the waste.
-
The date when the waste was first added to the container.
-
Any other components in the waste mixture.
-
-
-
Storage:
-
Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure secondary containment is in place to prevent the spread of material in case of a leak.
-
Keep incompatible waste types segregated.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a certified and licensed hazardous waste disposal company.
-
Complete all required waste manifest documentation accurately.
-
The likely method of disposal for this type of organic compound is high-temperature incineration.
-
Disclaimer: The information provided in this document is intended as a general guide. All laboratory personnel must be trained in proper hazardous waste management procedures and should consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
Essential Safety and Handling Protocols for WAY-325485
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of the research compound WAY-325485. In the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on best practices for handling chemical substances of unknown toxicity. These procedures are designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is paramount. The following PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion.
1. Eye and Face Protection:
-
Safety Glasses with Side Shields: To protect against splashes.
-
Chemical Goggles: Should be worn when there is a significant risk of splashing.
-
Face Shield: To be used in conjunction with safety glasses or goggles when handling larger quantities or during procedures with a high potential for splashing.
2. Skin Protection:
-
Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use. Double gloving is advised for enhanced protection.
-
Laboratory Coat: A fully buttoned lab coat must be worn to protect street clothes and skin from contamination.
-
Closed-toe Shoes: Footwear that fully covers the feet is required in the laboratory at all times.
3. Respiratory Protection:
-
Fume Hood: All work with solid or volatile forms of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Respirator: If a fume hood is not available or if there is a risk of aerosol generation, a properly fitted NIOSH-approved respirator with appropriate cartridges should be used.
Quantitative Safety Data Summary
Due to the lack of a specific Safety Data Sheet for this compound, a quantitative data table with specific toxicological values cannot be provided. The following table outlines the general safety parameters that would be found in an SDS and should be considered for any research chemical of unknown hazard.
| Parameter | General Guidance for Unknown Compounds |
| GHS Hazard Classification | Assume the compound is hazardous. Treat as an irritant, and potentially toxic. |
| Signal Word | "Warning" or "Danger" should be assumed. |
| Hazard Statements | Assume H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). |
| LD50 (Oral, Dermal) | Not available. Handle with care to avoid all routes of exposure. |
| Exposure Limits | Not established. Minimize exposure to the lowest achievable level. |
Operational and Disposal Plans
Adherence to strict operational and disposal protocols is essential for the safe management of this compound in a laboratory setting.
Experimental Workflow and Handling Protocol
The following diagram and procedural steps outline the standard workflow for handling this compound from receipt to disposal.
Caption: Logical workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Pre-Experiment Preparation:
-
Thoroughly review all available safety information for this compound and similar compounds.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the designated work area, preferably a chemical fume hood, by ensuring it is clean and uncluttered.
-
Have spill cleanup materials readily accessible.
-
-
Compound Handling:
-
When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure.
-
To prepare solutions, add the solvent to the weighed compound slowly to avoid splashing.
-
Conduct all experimental procedures involving this compound within the fume hood.
-
-
Post-Experiment Cleanup:
-
Decontaminate all glassware and equipment that came into contact with this compound. A suitable solvent wash followed by a thorough cleaning with detergent and water is recommended.
-
Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Remove PPE carefully, avoiding self-contamination, and dispose of it in the designated waste stream.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Unused or expired this compound should be disposed of as hazardous chemical waste.
-
Contaminated consumables such as gloves, weighing paper, and pipette tips must be collected in a designated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a clearly labeled, sealed waste container.
-
Do not pour any solutions containing this compound down the drain.
-
-
General Guidance:
-
All waste must be disposed of in accordance with institutional, local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to mitigate potential hazards.
1. Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).
-
Once the spill is absorbed, carefully collect the material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and then clean with soap and water.
2. Large Spills (outside a fume hood):
-
Evacuate: Immediately evacuate the laboratory, alerting all personnel.
-
Isolate: Close the laboratory doors to contain the spill.
-
Notify: Contact your institution's EHS or emergency response team immediately. Provide them with the name of the compound and the approximate amount spilled.
-
Do not attempt to clean up a large spill without proper training and equipment. Wait for the emergency response team to arrive.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
